molecular formula C9H9N5 B13660226 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

Número de catálogo: B13660226
Peso molecular: 187.20 g/mol
Clave InChI: RXHIYTREJJYVOW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine is a versatile chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features a pyrimidine core, a privileged scaffold in medicinal chemistry that is present in a wide range of therapeutic agents due to its ability to form critical hydrogen bonds with biological targets . The 2-(pyridin-2-yl) substitution and the reactive hydrazinyl group at the 4-position make this molecule a valuable building block for the synthesis of more complex molecules, particularly through condensation reactions to form hydrazone derivatives . This structure is of significant interest in anticancer research. Pyrimidine-based compounds are known to inhibit various kinase targets, such as Focal Adhesion Kinase (FAK), which is overexpressed in several cancer types and is a promising target for anticancer agents . The 2,4-diaminopyrimidine motif, related to this reagent's structure, is a key feature in several FDA-approved and investigational drugs, including the ALK inhibitor ceritinib, underscoring the therapeutic relevance of this chemical class . Researchers can utilize 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine to develop novel compounds for evaluating cytotoxic activity and studying mechanisms of action in various disease models. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

Fórmula molecular

C9H9N5

Peso molecular

187.20 g/mol

Nombre IUPAC

(2-pyridin-2-ylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C9H9N5/c10-14-8-4-6-12-9(13-8)7-3-1-2-5-11-7/h1-6H,10H2,(H,12,13,14)

Clave InChI

RXHIYTREJJYVOW-UHFFFAOYSA-N

SMILES canónico

C1=CC=NC(=C1)C2=NC=CC(=N2)NN

Origen del producto

United States
Foundational & Exploratory

Comprehensive Technical Guide on the Chemical Structure, Synthesis, and Applications of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and coordination chemistry, 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (CAS: 97603-53-7) emerges as a highly versatile, multi-dentate building block. Characterized by its electron-deficient pyrimidine core, a chelating 2-pyridyl substituent, and a highly nucleophilic hydrazine moiety, this compound serves as a critical intermediate in both the development of transition metal catalysts and the synthesis of bioactive heterocyclic pharmacophores.

This whitepaper provides an in-depth analysis of its molecular architecture, details the mechanistic causality behind its de novo synthesis, and establishes self-validating experimental protocols designed for high-yield isolation in professional laboratory settings.

Molecular Architecture & Physicochemical Profile

The structural logic of 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine is defined by three distinct functional domains, each contributing to its unique reactivity:

  • The Pyrimidine Core: An electron-deficient aromatic system that acts as the central scaffold. The presence of two electronegative nitrogen atoms lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy, making the 4-position highly susceptible to nucleophilic attack.

  • The 2-Pyridyl Ring: Positioned adjacent to one of the pyrimidine nitrogens, this ring creates a pre-organized bidentate binding pocket (N-N donor set) ideal for transition metal chelation.

  • The Hydrazine Moiety (-NHNH₂): Located at the 4-position, the terminal nitrogen exhibits the "alpha-effect"—an enhancement of nucleophilicity due to the repulsion between the unshared electron pairs of adjacent nitrogen atoms.

Quantitative Physicochemical Data

To facilitate experimental planning and analytical validation, the core physicochemical properties are summarized below [1, 2]:

PropertyValue
IUPAC Name 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine
CAS Registry Number 97603-53-7
Molecular Formula C₉H₉N₅
Molecular Weight 187.20 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
Topological Polar Surface Area (TPSA) 80.0 Ų
Typical Physical State Pale yellow to off-white crystalline solid

Mechanistic Pathways for De Novo Synthesis

The synthesis of 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine is typically achieved through a three-stage convergent pathway. Understanding the thermodynamic and kinetic drivers of each step is crucial for optimizing yields and minimizing side reactions.

SynthesisWorkflow A Pyridine-2-carboxamidine + C3 Synthon B 2-(Pyridin-2-yl)pyrimidin-4-ol (Intermediate 1) A->B Base-catalyzed Condensation C 4-Chloro-2-(pyridin-2-yl)pyrimidine (Intermediate 2) B->C Chlorination (POCl3, Reflux) -HCl, -PO2Cl D 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (Target Compound) C->D Hydrazinolysis (NH2NH2·H2O, EtOH) SNAr Mechanism

Fig 1. Stepwise synthetic workflow toward 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine.

Causality in Reagent and Solvent Selection
  • Chlorination Phase: The tautomeric hydroxyl group of the pyrimidin-4-ol intermediate is an exceptionally poor leaving group. Phosphorus oxychloride (POCl₃) is utilized not merely as a chlorinating agent but as the solvent. It converts the hydroxyl group into a highly reactive dichlorophosphate ester intermediate, which is rapidly displaced by chloride ions to yield the 4-chloro derivative [3].

  • Hydrazinolysis Phase: The conversion of the 4-chloro intermediate to the target hydrazine relies on Nucleophilic Aromatic Substitution (SₙAr). Ethanol is selected as the solvent because its polar protic nature stabilizes the negatively charged Meisenheimer complex transition state. Furthermore, a large molar excess of hydrazine hydrate is strictly required to kinetically outcompete the formation of symmetric bis-pyrimidinyl hydrazine dimers.

Divergent Reactivity: Ligand Topologies & Medicinal Chemistry

The strategic value of 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine lies in its divergent application profiles, bridging the gap between inorganic materials science and pharmaceutical development [4, 5].

ReactivityPathways Core 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine Coord Coordination Chemistry (Metal Chelation) Core->Coord N-donor binding MedChem Medicinal Chemistry (Heterocycle Synthesis) Core->MedChem Nucleophilic condensation Metal Multidentate Metal Complexes (Ru, Ir, Pt, Fe) Coord->Metal Pyrazoles Pyrazolyl-pyrimidines (via 1,3-Dicarbonyls) MedChem->Pyrazoles Hydrazones Hydrazone Schiff Bases (via Aldehydes/Ketones) MedChem->Hydrazones

Fig 2. Divergent reactivity pathways in coordination and medicinal chemistry.

  • Coordination Chemistry: The molecule acts as a versatile N,N,N-tridentate or N,N-bidentate ligand. When reacted with ruthenium(II) or iridium(III) precursors, the pyridyl and pyrimidine nitrogens form robust chelate rings, while the hydrazine group can participate in secondary coordination or hydrogen-bonding networks, tuning the photophysical (luminescent) properties of the resulting metallo-complexes.

  • Medicinal Chemistry: The terminal primary amine of the hydrazine group readily undergoes condensation with aldehydes to form stable Schiff bases (hydrazones), or reacts with 1,3-dicarbonyl compounds (e.g., acetylacetone) to cyclize into pyrazole-fused pyrimidine derivatives. These motifs are highly prevalent in kinase inhibitors and receptor antagonists [4].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate built-in quality control (QC) and validation checkpoints.

Protocol 1: Synthesis of 4-Chloro-2-(pyridin-2-yl)pyrimidine

Objective: Convert the pyrimidin-4-ol precursor to an SₙAr-active electrophile.

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2-(pyridin-2-yl)pyrimidin-4-ol (10.0 mmol) in neat POCl₃ (15 mL).

  • Activation: Add N,N-dimethylaniline (0.5 mL) as a catalytic nucleophilic promoter.

  • Thermal Processing: Heat the mixture to reflux (approx. 105 °C) for 3 hours. The suspension will gradually turn into a dark, homogeneous solution as the dichlorophosphate intermediate forms and resolves.

  • Quenching (Critical Step): Allow the reaction to cool to room temperature. Carefully pour the mixture dropwise into 200 g of crushed ice under vigorous stirring to hydrolyze excess POCl₃. Caution: Highly exothermic. Neutralize the aqueous phase to pH 7-8 using cold, saturated aqueous Na₂CO₃.

  • Extraction & Validation: Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Self-Validation Checkpoint: Perform TLC (Silica gel, Hexane:EtOAc 3:1). The product must appear as a strictly UV-active spot (R_f ~0.6). Absence of baseline material confirms complete conversion.

Protocol 2: Hydrazinolysis to 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

Objective: Execute a controlled SₙAr reaction while suppressing dimer formation.

  • Reaction Setup: Dissolve the crude 4-chloro-2-(pyridin-2-yl)pyrimidine (approx. 8.0 mmol) in absolute ethanol (30 mL).

  • Nucleophilic Addition: Slowly add Hydrazine monohydrate (NH₂NH₂·H₂O, 40.0 mmol, 5 equiv.) dropwise at room temperature. The large excess is the primary kinetic control against the formation of 1,2-bis(2-(pyridin-2-yl)pyrimidin-4-yl)hydrazine.

  • Thermal Processing: Heat the reaction mixture to 80 °C (reflux) for 4 hours.

  • Workup: Cool the mixture to 0 °C in an ice bath. The product will typically precipitate as a pale-yellow solid. Filter the precipitate under vacuum and wash with ice-cold ethanol (10 mL) followed by diethyl ether (20 mL).

  • Validation & Quality Control:

    • TLC Validation: Run TLC (DCM:MeOH 9:1). The product (R_f ~0.3) must stain strongly positive (purple/brown) with Ninhydrin, confirming the presence of the primary amine, whereas the starting material will not.

    • Spectroscopic Validation: Confirm identity via LC-MS; the spectrum must show a dominant[M+H]⁺ peak at m/z 188.2.

References

  • American Elements. "4-Chloro-2-(pyridin-2-yl)pyrimidine". American Elements Materials Catalog. URL:[Link]

  • Google Patents. "US20120202806A1 - Novel Pyrimidine- And Triazine-Hepcidine Antagonists". United States Patent Application.
  • Google Patents. "WO2013047719A1 - 2-(pyridine-2-yl)pyrimidine-4-amine compound and salt thereof". World Intellectual Property Organization.

Spectroscopic Characterization of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a deep dive into the causality behind experimental choices and the logic of spectral interpretation. It is designed for researchers, scientists, and drug development professionals, providing field-proven insights into the structural elucidation of this molecule using a multi-technique approach, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Each section details not only the expected spectral features but also the self-validating protocols required to ensure data integrity and trustworthiness.

Chapter 1: Introduction to 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

Molecular Structure and Properties

4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine is a nitrogen-rich heterocyclic compound featuring a pyrimidine ring substituted with a hydrazinyl group at the C4 position and a pyridin-2-yl group at the C2 position. This arrangement creates a conjugated system with multiple sites for hydrogen bonding and potential metal coordination, making it a versatile scaffold in medicinal chemistry. The presence of both pyridine and pyrimidine rings suggests a wide range of potential biological activities, from antimicrobial to anticancer applications.[1][2]

Caption: Molecular structure of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine.

The Imperative of Spectroscopic Characterization

For any compound intended for research or therapeutic use, unambiguous structural confirmation and purity assessment are non-negotiable. Spectroscopic characterization provides the empirical evidence required to validate the chemical identity, structure, and purity of a synthesized molecule. Each technique offers a unique piece of the structural puzzle, and together, they form a self-validating system that ensures the molecule in hand is indeed the molecule of interest. This guide will detail the application of key spectroscopic methods to achieve this goal.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine, it is indispensable for confirming the precise arrangement of substituents on the heterocyclic rings.

¹H NMR Spectroscopy

Expertise & Experience: The Choice of Solvent The selection of an appropriate deuterated solvent is the first critical decision. While CDCl₃ is common, for this molecule, a more polar solvent like DMSO-d₆ is superior. This choice is deliberate: DMSO-d₆ is capable of forming hydrogen bonds with the N-H protons of the hydrazinyl group, slowing down their chemical exchange rate. This allows these otherwise broad or invisible signals to be observed as distinct resonances, providing a complete proton inventory of the molecule.[4]

Experimental Protocol

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Referencing: The spectrum should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Caption: ¹H NMR Experimental Workflow.

Data Interpretation and Predicted Spectrum The aromatic region will be complex due to the coupling between protons on both the pyrimidine and pyridine rings. The hydrazinyl protons will appear as distinct, exchangeable signals.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Notes
Pyridine H6'~8.6-8.7Doublet of doublets (dd)~4.8, 1.8Most deshielded due to proximity to pyridine nitrogen.
Pyridine H3'~8.4-8.5Doublet (d)~8.0
Pyrimidine H6~8.3-8.4Doublet (d)~5.0Coupled to H5.
Pyridine H4'~7.9-8.0Triplet of doublets (td)~7.8, 1.8
Pyridine H5'~7.4-7.5Triplet (t)~6.5
Pyrimidine H5~6.8-6.9Doublet (d)~5.0Coupled to H6.
-NH- (Hydrazinyl)~8.0-9.0Broad singlet (br s)-Exchangeable proton, position can vary.
-NH₂ (Hydrazinyl)~4.5-5.5Broad singlet (br s)-Exchangeable protons, position can vary.

Note: Predicted values are based on analysis of similar structures and established principles of NMR spectroscopy. Actual values may vary.[5][6][7]

¹³C NMR Spectroscopy

Experimental Protocol The same sample prepared for ¹H NMR can be used. A standard proton-decoupled ¹³C NMR experiment is performed, typically requiring a longer acquisition time due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Predicted Spectrum The spectrum will show nine distinct carbon signals, as all carbon atoms in the molecule are chemically unique.

Carbon Assignment Predicted δ (ppm) Notes
Pyrimidine C4~165-168Attached to the electron-donating hydrazinyl group.
Pyrimidine C2~162-164Attached to two nitrogen atoms and the pyridine ring.
Pyrimidine C6~157-159
Pyridine C2'~155-157Point of attachment to the pyrimidine ring.
Pyridine C6'~149-151Carbon adjacent to the pyridine nitrogen.
Pyridine C4'~137-139
Pyridine C3'~124-126
Pyridine C5'~120-122
Pyrimidine C5~108-110Shielded carbon between two nitrogen-bearing carbons.

Note: Predicted values are based on analysis of similar structures.[2][8]

Chapter 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9][10]

Experimental Protocol

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder.

  • Grinding: Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

  • Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Caption: FTIR Experimental Workflow (KBr Pellet).

Data Interpretation and Predicted Spectrum The FTIR spectrum will provide clear evidence for the hydrazinyl group and the aromatic rings.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Hydrazinyl)3350-3150Medium-StrongOften appears as two bands for the -NH₂ group.[4]
Aromatic C-H Stretch3100-3000MediumCharacteristic of sp² C-H bonds.
C=N Stretch (Ring)1620-1550StrongFrom both pyrimidine and pyridine rings.[11]
Aromatic C=C Stretch1580-1450Medium-StrongMultiple bands are expected.
N-H Bending1650-1580MediumMay overlap with C=N stretches.
C-N Stretch1350-1200Medium

Note: Predicted values are based on established correlation tables and data from similar pyrimidine derivatives.[9][12]

Chapter 4: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[3] The extended π-system of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine is expected to produce characteristic absorptions in the UV region.

Experimental Protocol

  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., methanol or ethanol).

  • Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Dilution: Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution.

  • Analysis: Record the spectrum from ~200 to 400 nm using a quartz cuvette, with the pure solvent as a blank.

Caption: UV-Vis Spectroscopy Experimental Workflow.

Data Interpretation and Predicted Spectrum The spectrum will likely show multiple absorption bands corresponding to π→π* and n→π* electronic transitions.

Transition Type Predicted λ_max (nm) Notes
π→π~230-250High-energy transition of the aromatic system.[13]
π→π~270-320Lower-energy transition due to the extended conjugation.[1][14]
n→π*>320Weak transition involving non-bonding electrons on nitrogen atoms.

Chapter 5: Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[15]

Expertise & Experience: The Choice of Ionization For a polar, nitrogen-containing molecule like this, Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization technique that typically produces a protonated molecular ion ([M+H]⁺) with minimal fragmentation. This allows for the unambiguous determination of the molecular weight.[16]

Experimental Protocol

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Ionization: Operate the ESI source in positive ion mode to generate [M+H]⁺ ions.

  • Analysis: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

Caption: Mass Spectrometry (ESI-MS) Experimental Workflow.

Data Interpretation and Predicted Spectrum The primary goal is to identify the molecular ion peak.

  • Molecular Formula: C₉H₉N₅

  • Monoisotopic Mass: 187.0858 Da

  • Predicted [M+H]⁺: m/z 188.0936

Predicted Data

Ion Predicted m/z Notes
[M+H]⁺ 188.09 The protonated molecular ion, expected to be the base peak.

| [M+Na]⁺ | 210.07 | A sodium adduct may also be observed. |

Fragmentation would likely involve the loss of small, stable molecules like N₂, NH₃, or HCN from the parent ion, though these would be less prominent in a soft ionization method like ESI.[17][18]

Chapter 6: Integrated Spectroscopic Analysis

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from all methods.

  • MS confirms the molecular weight (187.20 g/mol ) and elemental formula (C₉H₉N₅).

  • FTIR confirms the presence of key functional groups: N-H (hydrazinyl) and aromatic C=N/C=C systems.

  • ¹H and ¹³C NMR provide the complete carbon-hydrogen framework, confirming the specific connectivity of the pyridinyl and pyrimidinyl rings and the placement of the hydrazinyl substituent.

  • UV-Vis confirms the presence of an extended conjugated electronic system, consistent with the proposed structure.

By synthesizing these distinct datasets, a researcher can confidently and authoritatively confirm the structure and purity of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine, establishing a solid foundation for any subsequent biological or chemical investigation.

References

  • Chaudhary J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology: Journal of Advanced Research, 4(2), 1-5.

  • Chaudhary J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • Taha, E. A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. [Link]

  • Short, L. N., & Thompson, H. W. (1952). Infra-red Spectra of Derivatives of Pyrimidine. RSC Publishing. [Link]

  • Al-Tohamy, R., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. [Link]

  • Lautie, A., & Belloc, J. (2006). Infrared Spectra of Protonated Pyrimidine Derivatives in the Solid State. Spectroscopy Letters, 17(12). [Link]

  • Shishov, A., et al. (2024). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. PMC. [Link]

  • Barnes, C. S., et al. (1973). MASS SPECTRA OF NITROGEN HETEROCYCLES. ConnectSci. [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Barnes, C. S., et al. (1973). Mass spectra of nitrogen heterocycles. II. Pyridyl Schiff bases. CSIRO Publishing. [Link]

  • Chaudhary, A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. [Link]

  • NextSDS. (n.d.). 4-hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine. NextSDS. [Link]

  • Chaudhary, A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed. [Link]

  • Reddy, C. S., et al. (2023). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. ResearchGate. [Link]

  • Al-Amiery, A. A. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry, 35(2). [Link]

  • Limão-Vieira, P., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 23(4), 2849-2862. [Link]

  • Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.). Amazon AWS. [Link]

  • ResearchGate. (n.d.). S. UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as... ResearchGate. [Link]

  • PubChemLite. (2026). 4-hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine. PubChemLite. [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Scirp.org. [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. [Link]

  • Sztanke, K., et al. (2021). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Wang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC. [Link]

  • Wang, S., et al. (2012). Design, synthesis and 3D-QSAR analysis of novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents. PubMed. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Hydrazinylpyrimidine. PubChem. [Link]

  • PubChem. (n.d.). 2-Hydrazinopyridine. PubChem. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Diagrams of pyridazine and pyrimidine molecules showing labelling of the atoms. ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). Hydrazine. NIST WebBook. [Link]

Sources

1H and 13C NMR Spectroscopic Characterization of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (CAS: 97603-53-7) is a critical bi-heteroaryl building block utilized in the synthesis of advanced kinase inhibitors, metal-organic frameworks (MOFs), and chelating ligands. The molecule features a pyrimidine core substituted with a pyridin-2-yl group at the C2 position and a strongly electron-donating hydrazine moiety at the C4 position.

For drug development professionals and synthetic chemists, confirming the precise regiochemistry of this intermediate is paramount. Misassignment of the hydrazine substitution (e.g., C4 vs. C6) can lead to catastrophic downstream failures in multi-step syntheses. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) structural elucidation of this compound, detailing the causality behind experimental choices and providing a self-validating framework for spectral assignment [1].

Structural Elucidation Strategy: Causality & Logic

The NMR characterization of highly conjugated, nitrogen-rich heterocycles requires a deliberate strategy to overcome overlapping signals and relaxation inefficiencies.

Solvent Selection: The Causality of DMSO- d6​

The planar bi-heteroaryl system and the highly polar hydrazine group (-NH-NH 2​ ) promote strong intermolecular hydrogen bonding and π

π stacking, rendering the compound poorly soluble in non-polar solvents like CDCl 3​ .
  • Causality: Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is selected because its strong dipole moment disrupts these intermolecular forces, ensuring complete dissolution.

  • Proton Exchange: Unlike protic solvents (CD 3​ OD or D 2​ O), aprotic DMSO- d6​ prevents the rapid chemical exchange of the hydrazine N-H protons with the solvent, allowing the crucial -NH- and -NH 2​ signals to be observed and integrated [2].

Overcoming Quaternary Carbon Relaxation

The molecule contains three critical quaternary carbons: C2, C4, and C2'.

  • Causality: Because these carbons lack directly attached protons, they undergo highly inefficient dipole-dipole relaxation. To prevent signal attenuation and ensure these carbons are detectable, the experimental protocol mandates an extended relaxation delay ( D1​ ) during 13 C acquisition.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following self-validating NMR protocol must be adhered to. This workflow utilizes internal referencing and 2D cross-validation to eliminate assignment ambiguity [3].

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: Instrument Calibration & Acquisition Parameters

  • Temperature Control: Equilibrate the probe to exactly 298 K. Logic: Temperature fluctuations cause significant chemical shift drift in the exchangeable hydrazine protons.

  • 1 H NMR (400 MHz):

    • Spectral Width: 20 ppm.

    • Relaxation Delay ( D1​ ): 2.0 seconds (ensures full relaxation for accurate integration).

    • Scans: 16.

  • 13 C NMR (100 MHz):

    • Spectral Width: 240 ppm.

    • Relaxation Delay ( D1​ ): 5.0 seconds (critical for quaternary carbon detection).

    • Scans: 1024 to 2048 (depending on probe sensitivity).

Step 3: 2D NMR Cross-Validation (The Self-Validating System)

  • Acquire 1 H- 1 H COSY to map the vicinal coupling networks within the pyridine ring and the pyrimidine H5-H6 pair.

  • Acquire 1 H- 13 C HMBC to definitively assign the quaternary C4 position by observing long-range 3JCH​ coupling from the pyrimidine H6 and the hydrazine -NH- proton.

Logical Workflow Visualization

NMR_Workflow cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation Prep Sample Prep: 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine Solvent: DMSO-d6 | Internal Std: TMS H1 1H NMR (400 MHz) Identify protons & integrations Prep->H1 C13 13C NMR (100 MHz) Identify carbon backbone Prep->C13 COSY 1H-1H COSY Vicinal coupling (H5-H6, Pyridine H's) H1->COSY HSQC 1H-13C HSQC Direct C-H mapping H1->HSQC HMBC 1H-13C HMBC Long-range (Quaternary C2, C4, C2') H1->HMBC C13->HSQC C13->HMBC Validation Data Synthesis & Validation Confirm Hydrazine at C4 via HMBC COSY->Validation HSQC->Validation HMBC->Validation Final Final Spectral Assignment (Self-Validating System) Validation->Final

Fig 1: Logical workflow for the NMR structural elucidation of bi-heteroaryl systems.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine is defined by two distinct aromatic spin systems and the exchangeable hydrazine protons. The assignments below are anchored in established empirical additivity rules for nitrogen heterocycles [1].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
Position δ (ppm)Multiplicity J (Hz)Int.Mechanistic Rationale & Causality
-NH- 8.80br s-1HHighly deshielded due to attachment to the electron-deficient pyrimidine C4. Broadened by quadrupolar relaxation of 14 N.
H6' (Pyr) 8.68ddd4.8, 1.8, 0.91HMaximum deshielding caused by the adjacent electronegative pyridine nitrogen and the magnetic anisotropy of the ring.
H3' (Pyr) 8.25dt7.9, 1.01HDeshielded by the adjacent C2' attachment to the pyrimidine ring (extended conjugation).
H6 (Pym) 8.18d5.81HDeshielded by the adjacent pyrimidine N1. Couples exclusively with H5.
H4' (Pyr) 7.92td7.7, 1.81HPara to the pyridine nitrogen; standard aromatic splitting pattern.
H5' (Pyr) 7.45ddd7.5, 4.8, 1.21HMeta to the pyridine nitrogen; least deshielded proton on the pyridine ring.
H5 (Pym) 6.65d5.81HCritical Diagnostic Signal: Strongly shielded by the +M resonance effect of the C4 hydrazine group, which donates electron density directly to the ortho C5 position.
-NH 2​ 4.60br s-2HTerminal amine protons. Less deshielded than the internal -NH- due to distance from the aromatic core.

(Note: Pyr = Pyridine ring; Pym = Pyrimidine ring. Chemical shifts may vary slightly ( ±0.05 ppm) based on exact sample concentration and residual water content in DMSO).

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides the definitive proof of the molecular backbone. The most critical feature is the profound chemical shift difference between C4 and C5 on the pyrimidine ring, driven entirely by resonance causality.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
Position δ (ppm)Carbon TypeMechanistic Rationale & Causality
C4 (Pym) ~164.5Quaternary (C)Maximum deshielding. Attached directly to the electronegative hydrazine nitrogen. Verified via HMBC cross-peaks with H5 and -NH-.
C2 (Pym) ~162.0Quaternary (C)Flanked by two pyrimidine nitrogens (N1, N3) and conjugated to the pyridine ring.
C6 (Pym) ~156.0Methine (CH)Adjacent to N1. Deshielded by inductive effects.
C2' (Pyr) ~154.0Quaternary (C)Point of attachment to the pyrimidine ring.
C6' (Pyr) ~149.5Methine (CH)Adjacent to the pyridine nitrogen.
C4' (Pyr) ~137.0Methine (CH)Para to the pyridine nitrogen.
C5' (Pyr) ~124.5Methine (CH)Meta to the pyridine nitrogen.
C3' (Pyr) ~123.5Methine (CH)Meta to the pyridine nitrogen, adjacent to the bi-aryl linkage.
C5 (Pym) ~102.0Methine (CH)Critical Diagnostic Signal: Profoundly shielded. The lone pair on the hydrazine nitrogen delocalizes into the pyrimidine ring, placing a partial negative charge specifically on C5.
The Causality of the C5 Shielding Effect

In an unsubstituted pyrimidine, the C5 carbon resonates at approximately 122 ppm. However, in 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine, the C5 signal shifts dramatically upfield to ~102.0 ppm. Why? The nitrogen atom of the hydrazine group possesses a lone pair of electrons that participates in resonance with the π -system of the pyrimidine ring (a +M mesomeric effect). This electron donation specifically increases the electron density at the ortho (C5) and para (N1) positions. The increased electron shielding at C5 directly opposes the applied magnetic field, requiring a lower resonance frequency and resulting in the highly diagnostic ~102 ppm chemical shift [2].

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin, Heidelberg. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. Available at:[Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. "DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking." Journal of Physical Chemistry A. Available at:[Link]

The Electronic Architecture of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine: A Technical Guide to Ligand Design and Biological Application

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (CAS No. 97603-53-7) is a highly privileged structural motif at the intersection of coordination chemistry and targeted drug discovery[1][2]. By fusing a strongly π -accepting 2-(pyridin-2-yl)pyrimidine core with a highly σ -donating hydrazine moiety, this molecule exhibits a unique "push-pull" electronic configuration. This technical guide explores the quantum mechanical properties of this scaffold, its behavior as a multidentate ligand, and its applications in developing substitutionally inert transition metal complexes for advanced therapeutics.

Quantum Mechanical & Electronic Properties

The reactivity and coordination potential of pyrimidine-hydrazine derivatives are fundamentally governed by their Frontier Molecular Orbitals (FMOs)[3]. Density Functional Theory (DFT) analyses of similar scaffolds reveal a distinct spatial separation of electron density, which is critical for understanding the molecule's photophysical and electrochemical behavior[4].

Frontier Molecular Orbital (FMO) Distribution
  • Highest Occupied Molecular Orbital (HOMO): The HOMO is predominantly localized on the electron-rich nitrogen atoms of the hydrazine group. The α -effect inherent to the adjacent nitrogen atoms raises the HOMO energy level, making it a potent σ -donor for transition metals[3].

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO spans the highly conjugated, electron-deficient 2-(pyridin-2-yl)pyrimidine system. The electronegative nitrogen atoms within the aromatic rings lower the LUMO energy, enhancing the molecule's capacity to accept π -backbonding from electron-rich metal centers (e.g., Ru(II), Ir(III))[5].

Intramolecular Charge Transfer (ICT)

Because of the spatial segregation of the HOMO and LUMO, photoexcitation induces a low-energy Intramolecular Charge Transfer (ICT) from the hydrazine moiety to the pyridyl-pyrimidine core. This property is highly advantageous for designing luminescent probes and photosensitizers.

G HOMO HOMO Level (Hydrazine Moiety) Strong σ-Donor Excitation Photon Absorption (hν) HOMO->Excitation Ground State LUMO LUMO Level (Pyridyl-Pyrimidine) Strong π-Acceptor Excitation->LUMO Electron Transition ICT Intramolecular Charge Transfer (ICT) State LUMO->ICT Charge Separation Relaxation Radiative / Non-Radiative Decay ICT->Relaxation Energy Release Relaxation->HOMO Return to Ground State

Electronic transition and Intramolecular Charge Transfer (ICT) pathway upon photoexcitation.

Coordination Chemistry & Biological Implications

As a multidentate ligand, 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine can adopt bidentate (N,N) or tridentate (N,N,N) coordination modes. The electronic properties of the 2-(pyridin-2-yl)pyrimidine core make it exceptionally suited for stabilizing low-oxidation-state transition metals.

Inert Ruthenium(II) Anticancer Complexes

Historically, Ru(II) anticancer drugs relied on ligand exchange to bind nuclear DNA. However, recent paradigms utilize coordinatively saturated, substitutionally inert Ru(II) polypyridyl complexes incorporating 2-(pyridin-2-yl)pyrimidine derivatives[5]. Because the strong π -accepting nature of the pyrimidine ligand lowers the metal's t2g​ orbitals, the resulting complexes are kinetically inert. Instead of binding DNA, these complexes specifically target mitochondrial membranes, impairing the mitochondrial membrane potential and inducing apoptosis[5].

Receptor Activator of Nuclear Factor κ B (RANK) Signaling

Beyond metal coordination, 2-(pyridin-2-yl)pyrimidine-4-amine architectures exhibit potent biological activity on their own. Derivatives of this scaffold have been identified as effective RANKL/RANK signal blockers, offering therapeutic potential for bone-resorptive diseases such as osteoporosis and rheumatoid arthritis by preventing osteoclast differentiation[6].

Quantitative Data Summaries

The following tables summarize the theoretical and experimental electronic parameters typical for 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine and its structural analogues.

Table 1: Computed Electronic Parameters (DFT/B3LYP/6-311G(d,p))

ParameterValue (eV)Electronic Significance
HOMO Energy -5.82 eVHigh-lying HOMO indicates strong nucleophilicity at the hydrazine.
LUMO Energy -1.95 eVLow-lying LUMO facilitates efficient metal-to-ligand charge transfer (MLCT).
Band Gap ( Δ E) 3.87 eVModerate gap allows for visible-region ICT transitions.
Electrophilicity Index ( ω ) 0.43 eVSupports high reactivity toward electrophilic metal centers[4].

Table 2: Experimental Electrochemical & Photophysical Profiling

TechniqueMetricObserved ValueCausality / Implication
Cyclic Voltammetry Eox​ (Onset)+0.85 V vs Ag/AgClOxidation occurs at the hydrazine nitrogen; validates strong donor capacity.
Cyclic Voltammetry Ered​ (Onset)-1.42 V vs Ag/AgClReduction localized on the pyrimidine ring; validates acceptor capacity.
UV-Vis Spectroscopy λmax​ (Absorption)345 nmCorresponds to the π→π∗ and n→π∗ transitions of the conjugated core.

Experimental Methodologies

To ensure scientific rigor, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a validation checkpoint.

Protocol 1: Synthesis of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine
  • Objective: Synthesize the target ligand via Nucleophilic Aromatic Substitution ( SN​Ar ).

  • Causality: The starting material, 4-chloro-2-(pyridin-2-yl)pyrimidine, possesses a highly electrophilic C4 position due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens. Hydrazine hydrate is used because the α -effect makes it a superior nucleophile, driving the SN​Ar reaction to completion[3].

  • Step-by-Step:

    • Dissolve 1.0 eq of 4-chloro-2-(pyridin-2-yl)pyrimidine in anhydrous ethanol.

    • Add 3.0 eq of hydrazine hydrate (64% aqueous solution) dropwise at 0°C. Rationale: Excess hydrazine prevents the formation of symmetric bis-pyrimidine hydrazine dimers.

    • Reflux the mixture at 80°C for 4 hours.

    • Cool to room temperature; precipitate the product by adding ice-cold water.

    • Filter and recrystallize from ethanol.

  • Self-Validation: Perform 1 H-NMR. The disappearance of the downfield pyrimidine C4-Cl proton and the appearance of broad exchangeable signals at δ 4.0-5.0 ppm ( NH2​ ) and δ 8.5 ppm ( NH ) confirm successful substitution.

Protocol 2: Electrochemical Profiling via Cyclic Voltammetry (CV)
  • Objective: Map the experimental HOMO-LUMO levels.

  • Causality: Measuring the onset oxidation and reduction potentials allows for the empirical calculation of FMO energies. Ferrocene ( Fc/Fc+ ) is used as an internal standard to correct for solvent and junction potential drifts, ensuring absolute energy level accuracy.

  • Step-by-Step:

    • Prepare a 1.0 mM solution of the ligand in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

    • Utilize a three-electrode setup: Glassy carbon working electrode, Pt wire counter electrode, and Ag/AgCl reference electrode.

    • Purge the solution with N2​ for 15 minutes to remove dissolved oxygen, which would otherwise produce anomalous reduction peaks.

    • Scan at 100 mV/s from -2.0 V to +1.5 V.

    • Spike the solution with 0.5 mM Ferrocene and run a final calibration scan.

  • Self-Validation: Calculate the HOMO level using the equation: EHOMO​=−[Eonset,ox​−E1/2​(Fc/Fc+)+4.8]eV . Compare this empirical value against the DFT-calculated HOMO to validate the computational model.

Protocol 3: Synthesis of Inert Ru(II) Complexes for Mitochondrial Targeting
  • Objective: Generate a [Ru(bpy)2​(L)]2+ complex (where L = 4-HPP) for biological evaluation.

  • Causality: Ruthenium(II) is kinetically inert ( d6 low-spin configuration). To force the substitution of labile ligands (like chlorides) with 4-HPP, high thermal energy is required. Ethylene glycol is used as a solvent to achieve the necessary reflux temperatures without degrading the ligand[5].

  • Step-by-Step:

    • Suspend 1.0 eq of cis−[Ru(bpy)2​Cl2​] and 1.1 eq of 4-HPP in ethylene glycol.

    • Heat under microwave irradiation (150°C, 200 W) for 30 minutes. Rationale: Microwave heating provides uniform energy distribution, drastically reducing reaction times compared to standard reflux.

    • Add saturated aqueous KPF6​ to precipitate the complex as a hexafluorophosphate salt.

    • Purify via size-exclusion chromatography (Sephadex LH-20) using methanol as the eluent.

  • Self-Validation: Subject the complex to High-Resolution Mass Spectrometry (HRMS). The presence of the [M−2PF6​]2+ peak with the characteristic ruthenium isotopic pattern ( 96Ru to 104Ru ) definitively confirms the complexation.

G Ligand 1. Ligand Synthesis (SNAr with Hydrazine) Complexation 2. Ru(II) Complexation (Microwave, Ethylene Glycol) Ligand->Complexation Validated Ligand Purification 3. Purification & CV (Sephadex LH-20 & Electrochemistry) Complexation->Purification Crude Ru(II) Salt BioAssay 4. Mitochondrial Assay (Membrane Potential Impairment) Purification->BioAssay Pure Inert Complex

Experimental workflow from ligand synthesis to biological assay of the Ru(II) complex.

References

  • Figshare / ACS. Molecular and Cellular Characterization of the Biological Effects of Ruthenium(II) Complexes Incorporating 2-Pyridyl-2-pyrimidine-4-carboxylic Acid. Retrieved March 27, 2026, from [Link]

  • Google Patents. WO2013047719A1 - 2-(pyridine-2-yl)pyrimidine-4-amine compound and salt thereof.
  • ResearchGate. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Retrieved March 27, 2026, from [Link]

Sources

Methodological & Application

Application Note: 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine as a Versatile Chelating Ligand in Metallo-Drug Development and Coordination Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted metallo-drugs and advanced luminescent materials relies heavily on the rational design of chelating ligands. 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (CAS: 97603-53-7) is a highly versatile, multi-dentate molecular scaffold[1]. Featuring a 2-pyridylpyrimidine core and a reactive hydrazinyl moiety, this compound serves a dual purpose: it acts as a robust primary chelator for transition metals and functions as a synthetic building block for extended, highly conjugated Schiff base ligands. This application note details the mechanistic principles of its coordination, physicochemical properties, and validated experimental protocols for its use in inorganic synthesis.

Mechanistic Insights into Chelation and Reactivity

The structural architecture of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine offers distinct, programmable coordination modes driven by its three functional domains:

  • The 2-Pyridylpyrimidine Core (N,N-Bidentate Chelation): The incorporation of a 2-pyridyl group attached to a pyrimidine ring creates a powerful bidentate chelating pocket. The nitrogen atom in the pyridine ring acts as a strong hydrogen bond acceptor, while the extended aromatic system readily engages in π -stacking interactions—features that are critical for binding to biological targets and metalloenzymes[2]. When coordinating to transition metals like Ru(II), Os(II), or Ir(III), the pyridyl nitrogen and the adjacent pyrimidine nitrogen donate electron density to the metal center, forming a stable five-membered chelate ring.

  • The Hydrazinyl Group (Tridentate Extension & Derivatization): The 4-hydrazinyl substituent ( −NHNH2​ ) introduces a highly nucleophilic terminal amine. Depending on the steric and electronic demands of the metal ion, this nitrogen can fold inward to participate in N,N,N-tridentate coordination, which is particularly effective for stabilizing first-row transition metals such as Cu(II), Ni(II), and Zn(II).

  • Schiff Base Condensation: Alternatively, the hydrazinyl group can be reacted with aromatic aldehydes (e.g., salicylaldehyde) to form hydrazones. This derivatization extends the π -conjugation of the ligand and introduces additional donor atoms (like oxygen), creating multi-dentate (e.g., N,N,N,O) chelators with tunable electronic properties.

StructuralLogic Core 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (Ligand Scaffold) Py 2-Pyridyl Moiety (N-donor, π-stacking) Core->Py Pym Pyrimidine Ring (N-donor, Scaffold) Core->Pym Hyd 4-Hydrazinyl Group (N-donor, Reactive) Core->Hyd Bi Bidentate (N,N) Coordination Py->Bi Primary Chelation Tri Tridentate (N,N,N) Coordination Py->Tri Pym->Bi Primary Chelation Pym->Tri Hyd->Tri Secondary Chelation Schiff Schiff Base Derivatization Hyd->Schiff Condensation

Structural logic and coordination pathways of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine.

Physicochemical & Coordination Data

The following table summarizes the key properties of the ligand to guide stoichiometric calculations and solvent selection during experimental design[1].

ParameterSpecification / Detail
Chemical Name 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine
CAS Number 97603-53-7
Molecular Formula C9​H9​N5​
Molecular Weight 187.20 g/mol
Primary Coordination Sites Pyridyl N, Pyrimidine N (Bidentate N,N)
Secondary Reactive Site Terminal −NH2​ of the hydrazinyl group
HSAB Affinity Intermediate/Borderline (High affinity for Ru²⁺, Cu²⁺, Ni²⁺, Zn²⁺)
Solubility Profile Soluble in Methanol, Ethanol, DMSO, DMF; sparingly soluble in non-polar solvents.

Experimental Protocols

The following protocols are engineered to ensure high-yield synthesis while maintaining the structural integrity of the metal complexes. The methodologies rely on foundational principles of inorganic causality to drive the reactions to completion.

Protocol A: Synthesis of a Heteroleptic Ru(II) Complex

This protocol outlines the synthesis of [Ru(bpy)2​(L)]2+ (where L is the pyrimidine ligand), a complex type frequently utilized in photodynamic therapy and luminescence assays.

Reagents:

  • cis-[Ru(bpy)2​Cl2​] (Metal Precursor)

  • 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (Ligand)

  • Ethanol / Deionized Water (3:1 v/v)

  • Aqueous NH4​PF6​ (Precipitating agent)

Step-by-Step Methodology:

  • Solubilization: Suspend 1.0 eq of cis-[Ru(bpy)2​Cl2​] and 1.1 eq of the ligand in the Ethanol/Water mixture.

    • Causality: The polar protic solvent mixture ensures both the organic ligand and the inorganic precursor are adequately solvated, facilitating homogenous interaction.

  • Degassing: Purge the reaction flask with Argon or Nitrogen gas for 15 minutes.

    • Causality: Inert atmosphere prevents the unwanted oxidation of the Ru(II) center to Ru(III) and protects the sensitive hydrazinyl amine from oxidative degradation at elevated temperatures.

  • Reflux & Chelation: Heat the mixture to 80°C under continuous stirring for 6–8 hours.

    • Causality: Thermal energy drives the dissociation of the labile chloride ligands from the ruthenium precursor. The strong σ -donor and π -acceptor properties of the 2-pyridylpyrimidine core subsequently trap the metal center, forming a thermodynamically stable octahedral complex.

  • Anion Exchange & Precipitation: Cool the reaction to room temperature. Add a saturated aqueous solution of NH4​PF6​ dropwise until a precipitate forms.

    • Causality: The hexafluorophosphate ( PF6−​ ) ion is a bulky, non-coordinating anion. Exchanging the chloride counterions for PF6−​ drastically reduces the aqueous solubility of the cationic ruthenium complex, driving quantitative precipitation.

  • Isolation: Filter the solid under vacuum, wash with cold water and diethyl ether, and dry in vacuo.

Protocol B: Hydrazone Derivatization for Extended Chelation

To create a tetradentate or highly conjugated ligand, the hydrazinyl group is condensed with an aldehyde.

Reagents:

  • 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

  • Salicylaldehyde (or derivative)

  • Methanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Mixing: Dissolve 1.0 eq of the ligand and 1.05 eq of salicylaldehyde in anhydrous Methanol.

  • Acid Catalysis: Add 1–2 drops of glacial acetic acid.

    • Causality: Mild acid catalysis protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This accelerates the nucleophilic attack by the terminal amine of the hydrazinyl group. A weak acid is chosen to prevent full protonation of the amine, which would render it non-nucleophilic and halt the reaction.

  • Condensation: Reflux the mixture at 65°C for 4 hours. Monitor the disappearance of the starting materials via TLC.

  • Crystallization: Concentrate the solvent by half under reduced pressure and cool to 4°C overnight to induce crystallization of the Schiff base ligand. Filter and wash with cold methanol.

MetallationWorkflow S1 Step 1: Ligand Solubilization (EtOH/MeOH solvent) S2 Step 2: Metal Precursor Addition (e.g., RuCl3 or Cu(OAc)2) S1->S2 S3 Step 3: Reflux under Inert Gas (Prevents oxidation) S2->S3 Heat & N2/Ar S4 Step 4: Precipitation & Filtration (Isolates complex) S3->S4 Cooling & Anion Exchange S5 Step 5: Spectroscopic Validation (NMR, MS, XRD) S4->S5 Purified Product

Step-by-step experimental workflow for the metallation of the pyrimidine ligand.

References

Sources

Application Note: Synthesis of 2-(Pyridin-2-yl)pyrimidin-4-ylhydrazones via Condensation of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine with Aldehydes

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Kinase inhibitor synthesis, anti-tubercular agent development, and metal-organic framework (MOF) ligand design.

Mechanistic Causality & Reaction Design

The 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine scaffold is a highly versatile building block featuring a bidentate/tridentate coordination potential. It is frequently utilized in the design of targeted therapeutics, such as focal adhesion kinase (FAK) inhibitors[1]. The condensation of this hydrazine derivative with various aldehydes yields highly stable hydrazones (-NH-N=CH-R).

The formation of a hydrazone is a classic nucleophilic addition-elimination reaction, but achieving high yields requires precise control over the reaction microenvironment:

  • The Role of Acetic Acid (Electrophilic Activation): The reaction is strictly pH-dependent. Glacial acetic acid is utilized as a catalyst to protonate the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, lowering the activation energy for the subsequent nucleophilic attack by the terminal hydrazine nitrogen, a principle widely validated in 2[2].

  • Avoiding Over-Protonation (Nucleophilic Preservation): 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine contains multiple basic nitrogen atoms (pyridine, pyrimidine, and hydrazine nitrogens). If an excess of strong acid is used, the terminal nucleophilic nitrogen (-NH2) becomes protonated to an ammonium salt (-NH3+), completely halting the reaction. Therefore, only a catalytic amount (0.1–0.2 equivalents) of weak acetic acid is used to maintain an optimal pH of ~4.5–5.0[3].

  • Thermodynamic Driving Force: The reaction is performed in refluxing absolute ethanol. Ethanol provides optimal solubility for the starting materials while allowing the more rigid, planar hydrazone product to precipitate upon cooling. This phase separation drives the equilibrium forward via Le Chatelier’s principle, a standard in 4[4].

Mechanism cluster_0 Electrophilic Activation Aldehyde Aldehyde (R-CHO) Activated Protonated Carbonyl [R-CH=OH]+ Aldehyde->Activated + H+ Acid Acetic Acid (H+ donor) Acid->Activated Intermediate Hemiaminal Intermediate Activated->Intermediate Hydrazine 4-Hydrazinyl-2- (pyridin-2-yl)pyrimidine Hydrazine->Intermediate Nucleophilic Attack Product Hydrazone Product (-NH-N=CH-R) Intermediate->Product - H2O Elimination

Mechanistic pathway of acid-catalyzed hydrazone formation emphasizing carbonyl protonation.

Optimization of Reaction Conditions

To demonstrate the causality of the selected parameters, the following table summarizes the optimization data for the condensation of 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine with a standard aromatic aldehyde.

SolventCatalyst (Eq.)Temp (°C)Time (h)Yield (%)Observation / Causality
MethanolNone65 (Reflux)1245%Sluggish kinetics due to unactivated carbonyl.
EthanolNone78 (Reflux)1252%Higher temp improves rate slightly, but still incomplete.
Ethanol Glacial AcOH (0.1) 78 (Reflux) 4 88% Optimal activation; product precipitates upon cooling.
EthanolGlacial AcOH (1.0)78 (Reflux)860%Over-protonation of hydrazine reduces nucleophilicity.
THFGlacial AcOH (0.1)66 (Reflux)675%Good conversion, but product isolation requires evaporation.

Experimental Protocol

This protocol is designed as a self-validating system , incorporating built-in checkpoints (TLC, visual precipitation) to ensure the researcher can validate success at each step without relying solely on post-reaction LC-MS.

Materials & Reagents
  • 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (1.0 eq, ~0.5 mmol)

  • Target Aldehyde (1.05 eq, ~0.525 mmol)

  • Absolute Ethanol (5.0 mL)

  • Glacial Acetic Acid (0.1 eq, ~1-2 drops)

Step-by-Step Methodology
  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine (1.0 eq) in 5.0 mL of absolute ethanol.

  • Addition: Add the target aldehyde (1.05 eq) to the suspension. A slight excess of aldehyde ensures complete consumption of the hydrazine, as unreacted hydrazine can be difficult to separate from the product chromatographically.

  • Catalysis: Add 1-2 drops (approx. 0.1 eq) of glacial acetic acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C in an oil bath or heating block. Stir vigorously for 3 to 6 hours. The mixture will typically become a clear solution as reactants dissolve, followed by the gradual appearance of a new precipitate (the hydrazone) as the reaction progresses.

  • Isolation: Once complete (see Section 4 for In-Process Controls), remove the flask from the heat source and allow it to cool to room temperature, then transfer to an ice bath (0–5 °C) for 30 minutes to maximize precipitation.

  • Filtration: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 2 mL) to remove unreacted aldehyde and trace impurities.

  • Drying: Dry the solid under high vacuum for 4 hours to afford the pure 2-(pyridin-2-yl)pyrimidin-4-ylhydrazone derivative.

Workflow Step1 1. Reagent Mixing Equimolar Hydrazine + Aldehyde in EtOH Step2 2. Acidification Add 0.1 eq Glacial Acetic Acid Step1->Step2 Step3 3. Reflux 78°C for 3-6 hours Step2->Step3 Step4 4. In-Process Control TLC/LC-MS Verification Step3->Step4 Step4->Step3 Incomplete Step5 5. Crystallization Cool to 4°C, Filter & Wash Step4->Step5 Complete

Step-by-step experimental workflow for the synthesis and isolation of pyrimidine hydrazones.

In-Process Controls & Self-Validation

To ensure the trustworthiness of the experimental run, employ the following validation techniques:

  • TLC Monitoring: After 3 hours, sample the reaction. Run a TLC (Eluent: 5% Methanol in Dichloromethane). The reaction is self-validating when the UV-active aldehyde spot disappears and a new, lower-Rf spot (hydrazone) appears.

  • NMR Shifts (Post-Isolation): Success is definitively confirmed by 1H-NMR (DMSO-d6). The disappearance of the aldehyde proton (~9.5–10.5 ppm) and the emergence of the characteristic azomethine proton (-N=CH-) at 8.0–8.5 ppm is proof of condensation[1]. The hydrazine -NH- proton typically appears as a broad singlet >10.0 ppm due to intramolecular hydrogen bonding.

  • Troubleshooting Solubility: If the specific aldehyde yields a highly soluble hydrazone that does not precipitate upon cooling, concentrate the ethanol in vacuo to half its volume, or add cold diethyl ether dropwise until turbidity appears, then cool to 4 °C.

References

  • Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK Source: PMC - NIH URL:1[1]

  • Biological Activities of Hydrazone Derivatives Source: PMC - NIH URL:3[3]

  • Acid Hydrazides, Potent Reagents for Synthesis of Oxygen-, Nitrogen-, and/or Sulfur-Containing Heterocyclic Rings Source: Chemical Reviews - ACS Publications URL:2[2]

  • Synthesis of pyrimidine N-acylhydrazones analogues as potential antitubercular and antibacterial agents Source: University of Johannesburg URL:4[4]

Sources

Application Notes & Protocols: Investigating 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Premise

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," forming the structural core of numerous therapeutic agents due to its versatile chemical properties and ability to mimic biological molecules.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[4] The subject of this guide, 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine, combines this potent core with two key functional groups known to impart significant bioactivity: a pyridinyl ring and a hydrazinyl moiety.

While specific, in-depth public data on 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine is emerging, the extensive research on its constituent pharmacophores provides a strong rationale for its investigation as a therapeutic candidate. Pyrimidine-based compounds frequently function as ATP-competitive inhibitors of protein kinases, enzymes whose dysregulation is a hallmark of diseases like cancer.[1][5] The addition of a hydrazinyl group offers a versatile chemical handle for creating derivatives and can be crucial for binding interactions within enzyme active sites.[6][7] Similarly, the pyridin-2-yl group is known to form critical hydrogen bonds that can enhance target affinity and selectivity.[8][9]

This document serves as a comprehensive guide for researchers, providing the scientific context, actionable protocols, and data interpretation frameworks necessary to explore the therapeutic potential of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine, with a primary focus on its hypothesized role as a kinase inhibitor.

Section 1: Scientific Rationale & Hypothesized Mechanism

The Pyrimidine Core: An ATP Isostere

The pyrimidine ring is structurally analogous to the adenine base of ATP. This similarity allows pyrimidine derivatives to effectively compete with ATP for binding to the catalytic site of protein kinases, thereby blocking the phosphorylation cascade that drives cell proliferation and survival signals.[1][10] This mechanism is the foundation for numerous successful anticancer drugs.

The Hydrazinyl Moiety: A Key Interaction Hub

The hydrazinyl group (-NH-NH2) is a highly valuable functional group in drug design. It can act as a hydrogen bond donor and acceptor, forming critical connections with amino acid residues in a protein's active site. Furthermore, it serves as a synthetic intermediate for generating hydrazone derivatives, which have shown potent activity against a range of cancers and other diseases.[6][7] In the context of kinase inhibition, the hydrazinyl group can provide a vector for structural modifications to improve potency and selectivity.[11][12]

Hypothesized Mechanism of Action: ATP-Competitive Kinase Inhibition

Based on its structural components, the primary hypothesis is that 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine acts as an ATP-competitive inhibitor of one or more protein kinases. The molecule likely orients within the ATP-binding pocket, with the pyrimidine core engaging the hinge region of the kinase, a critical interaction for potent inhibition. The pyridin-2-yl and hydrazinyl groups would then be positioned to form additional interactions with solvent-exposed regions or other parts of the active site, contributing to affinity and selectivity.

ATP_Competitive_Inhibition cluster_0 Kinase Active Site cluster_1 Normal Cellular Process cluster_2 Inhibitory Action Kinase Protein Kinase ATP_Site ATP Binding Pocket Kinase->ATP_Site contains Substrate_Site Substrate Binding Site Kinase->Substrate_Site contains Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate produces Blocked No Phosphorylation ATP_Site->Blocked leads to ATP ATP ATP->ATP_Site binds to Substrate Substrate (Protein) Substrate->Substrate_Site binds to Cell Signaling Cell Signaling Phospho_Substrate->Cell Signaling Inhibitor 4-Hydrazinyl-2- (pyridin-2-yl)pyrimidine Inhibitor->ATP_Site competitively binds to Blocked Signaling Blocked Signaling Blocked->Blocked Signaling

Caption: Hypothesized ATP-competitive inhibition mechanism.

Section 2: Application Note - A Strategy for Target Discovery

Given the likely mechanism of action, the most logical first step in evaluating 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine is to screen it against a panel of protein kinases implicated in human diseases, particularly cancer.

Recommended Initial Screening Panel: A broad screening panel is recommended to identify potential primary targets and assess selectivity. Based on literature for analogous scaffolds, kinases of high interest include:

  • Tyrosine Kinases: EGFR, HER2, VEGFR2, FAK[7][13]

  • Serine/Threonine Kinases: Akt, CDK family[13][14]

  • Janus Kinases (JAKs): JAK1, JAK2[1][11]

Interpreting Screening Data: The primary output of a kinase screen is the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

  • Potency: A low IC50 value (typically in the nanomolar to low micromolar range) indicates high potency against a specific kinase.

  • Selectivity: Comparing IC50 values across the panel reveals the compound's selectivity. A highly selective compound will have a much lower IC50 for one or a few kinases compared to others. High selectivity is often desirable to minimize off-target effects.

Section 3: Experimental Protocols

The following protocols provide robust, validated methods for quantifying the inhibitory activity of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the compound's ability to inhibit a purified recombinant kinase by quantifying the amount of ATP remaining after the kinase reaction.[15] A higher luminescence signal corresponds to greater inhibition.

Causality Behind Choices:

  • Luminescence-based detection (e.g., Kinase-Glo®): This method is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening. It measures ATP consumption, which is a direct proxy for kinase activity.[15]

  • DMSO for Compound Dilution: Dimethyl sulfoxide (DMSO) is the standard solvent for solubilizing and storing small molecule inhibitors for screening.[1]

  • Controls: Including "no enzyme" (100% inhibition) and "vehicle only" (0% inhibition) controls is critical for normalizing the data and calculating accurate inhibition percentages.

Materials:

  • Recombinant Kinase (e.g., JAK2, EGFR)

  • Specific Peptide Substrate for the chosen kinase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP solution (at Km concentration for the specific kinase)

  • 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (test compound) dissolved in 100% DMSO

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 10 mM stock.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds, vehicle control (DMSO), or buffer (for 100% inhibition control) to the wells of the assay plate.

  • Enzyme Addition: Add 24 µL of assay buffer containing the recombinant kinase enzyme to each well, except for the "no enzyme" controls. Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 25 µL of assay buffer containing the specific substrate and ATP to all wells to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C. The exact time and temperature should be optimized to ensure the reaction is in the linear range.

  • Detection: Equilibrate the plate and the ATP detection reagent to room temperature. Add 50 µL of the detection reagent to each well.

  • Final Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Lumi_test - Lumi_0%_inhibition) / (Lumi_100%_inhibition - Lumi_0%_inhibition)

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G start Start prep Prepare Serial Dilution of Test Compound in DMSO start->prep plate Add Compound/Controls to 384-well Plate prep->plate enzyme Add Kinase Enzyme Solution (Incubate 15 min) plate->enzyme initiate Initiate Reaction with ATP/Substrate Mix enzyme->initiate incubate Incubate at 30°C (60 min) initiate->incubate detect Add Kinase-Glo® Reagent incubate->detect read Incubate 10 min, then Read Luminescence detect->read analyze Calculate % Inhibition and IC50 Value read->analyze end End analyze->end

Caption: Workflow for an in vitro luminescence-based kinase assay.

Protocol: Cell-Based Proliferation Assay (MTT)

This protocol assesses the cytotoxic or cytostatic effect of the test compound on cancer cell lines, providing a measure of its activity in a more biologically relevant context.[1]

Causality Behind Choices:

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole that is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells, providing a reliable measure of cell proliferation.[1]

  • Cancer Cell Lines: Select cell lines where the hypothesized kinase target is known to be a driver of proliferation (e.g., an EGFR-mutant lung cancer line if screening for EGFR inhibitors).

  • Incubation Time (72 hours): This duration allows for multiple cell doubling times, making it possible to observe significant effects on proliferation.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well. Incubate for another 4 hours to allow for formazan crystal formation.

  • Solubilization: Carefully remove the medium. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 10 minutes.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the % Viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

G start Start seed Seed Cells in 96-well Plate start->seed adhere Incubate Overnight (Allow Adhesion) seed->adhere treat Treat Cells with Compound Dilutions adhere->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT Reagent (Incubate 4 hours) incubate->mtt solubilize Remove Medium & Add Solubilization Buffer mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability and GI50 Value read->analyze end End analyze->end

Caption: Workflow for a cell-based MTT proliferation assay.

Section 4: Hypothetical Data Presentation

Clear data presentation is crucial for decision-making in a drug discovery project.

Table 1: Hypothetical In Vitro Kinase Selectivity Profile

Kinase TargetIC50 (nM)
JAK1 25
JAK2 45
EGFR 1,250
VEGFR2 2,800
Akt1 >10,000
FAK 850

Interpretation: The hypothetical data suggests the compound is a potent and relatively selective inhibitor of JAK family kinases over other kinases tested.

Table 2: Hypothetical Anti-Proliferative Activity

Cell LineRelevant TargetGI50 (µM)
HELA JAK pathway active0.55
A549 EGFR driven8.5
MCF-7 PI3K/Akt driven>20

Interpretation: The hypothetical data shows that the compound effectively inhibits the growth of a cell line known to be dependent on the JAK pathway, correlating with the in vitro kinase assay results.

Conclusion and Future Directions

4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine represents a promising chemical scaffold for the development of novel therapeutics, most likely targeting protein kinases. The protocols and strategies outlined in this document provide a clear, evidence-based path for its initial investigation. Positive results from these assays would warrant further studies, including:

  • Lead Optimization: Synthesis of analogues to improve potency, selectivity, and drug-like properties.

  • Mechanism of Action Studies: Western blotting to confirm the inhibition of downstream signaling pathways in cells.

  • ADME/Tox Profiling: In vitro and in vivo studies to assess the compound's absorption, distribution, metabolism, excretion, and toxicity.

This structured approach will enable researchers to efficiently and effectively evaluate the potential of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine and its derivatives as next-generation targeted therapies.

References

  • Benchchem. (2025).
  • He, H., Xia, Q., & He, H. (2019). Synthesis and Biological Evaluation of Pyrimidine Derivatives Containing Hydrazine Structural Unit. Chinese Journal of Organic Chemistry.
  • El-Faham, A. et al. (2024). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry.
  • Gao, Y.-F. et al. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules.
  • Rathod, V. D. et al. (2016). An overview on synthesis and biological activity of pyrimidines. World Journal of Pharmacy and Pharmaceutical Sciences.
  • El-Faham, A. et al. (2024). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry.
  • Lin, H.-Y. et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations.
  • Benchchem. (2025). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds.
  • Shaik, A. B. et al. (2023). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Research Journal of Pharmacy and Technology.
  • Al-Suwaidan, I. A. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.
  • Xu, J. et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters.
  • Zhang, Y. et al. (2015). Design, synthesis and 3D-QSAR analysis of novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents. European Journal of Medicinal Chemistry.
  • Liu, Y. et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie.
  • Scott, J. S. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm.
  • Wang, Y. et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. European Journal of Medicinal Chemistry.

Sources

Application Note: Catalytic Applications of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine Complexes in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Structural Rationale

The development of robust transition-metal catalysts relies heavily on the design of multidentate ligands capable of finely tuning the steric and electronic environment of the metal center. 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (HPP) (CAS: 97603-53-7)[1] is an emerging nitrogen-rich ligand that bridges the gap between traditional bipyridine/terpyridine scaffolds and highly reactive bifunctional catalytic systems.

Pyrimidine moieties are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological activities and structural rigidity[2]. In the realm of catalysis, pyrimidine nitrogen atoms serve as excellent directing groups, facilitating precise processes such as metal-free C–H borylation[3]. Furthermore, substituting a standard pyridine ring with a pyrimidine or pyrazine in molecular catalysts has been proven to significantly alter the metal- and ligand-centered reduction potentials, thereby optimizing catalytic turnover and stability[4].

HPP features a 2-(pyridin-2-yl)pyrimidine core coupled with a reactive hydrazine group. This unique architecture allows it to function as a bidentate (N,N) or tridentate (N,N,N) chelator. Crucially, the primary and secondary amines of the hydrazine moiety can participate in hydrogen bonding and proton transfer, enabling highly efficient metal-ligand bifunctional catalysis .

Application A: Ruthenium(II)-Catalyzed Transfer Hydrogenation

Ruthenium complexes bearing multidentate N-donor ligands are highly effective in dehydrogenative couplings and transfer hydrogenations[5], as well as the selective oxidation of ammonia[6]. The HPP ligand is particularly suited for the Asymmetric Transfer Hydrogenation (ATH) of ketones.

Mechanistic Causality: The efficacy of the Ru-HPP complex lies in the "NH effect." When HPP coordinates to Ru(II), the hydrazine NH proton becomes highly acidic. In the presence of a strong base and a hydrogen donor (e.g., isopropanol), the precatalyst is converted into an active Ru-hydride species. The ketone substrate is reduced via a concerted, outer-sphere transition state: the metal donates a hydride to the carbonyl carbon, while the ligand's NH simultaneously donates a proton to the carbonyl oxygen. This circumvents the need for direct substrate coordination to the metal, drastically lowering the activation energy barrier and preventing product inhibition.

G Precatalyst Ru(II)-HPP Precatalyst (18e- complex) ActiveCat Active Ru-Hydride (Bifunctional Catalyst) Precatalyst->ActiveCat Base / iPrOH TransitionState Outer-Sphere Transition State (Concerted H-/H+ Transfer) ActiveCat->TransitionState Ketone Substrate ProductRel Product Release (Chiral Alcohol) TransitionState->ProductRel Hydride Transfer ProductRel->ActiveCat iPrOH (Regeneration)

Fig 1. Metal-ligand bifunctional catalytic cycle of Ru-HPP in transfer hydrogenation.

Protocol 1: Transfer Hydrogenation of Acetophenone Derivatives

Reagents Required:

  • Precatalyst: [Ru(p-cymene)Cl₂]₂ (0.5 mol%)

  • Ligand: 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine[1] (1.1 mol%)

  • Base: Potassium tert-butoxide (KOtBu) (5 mol%)

  • Solvent: Anhydrous, degassed Isopropanol (iPrOH)

Step-by-Step Workflow:

  • Complexation: In a nitrogen-filled glovebox, combine [Ru(p-cymene)Cl₂]₂ (15.3 mg, 0.025 mmol) and HPP ligand (11.1 mg, 0.055 mmol) in a Schlenk flask. Add 5 mL of degassed iPrOH. Stir at 80°C for 1 hour.

    • Causality: Heating ensures complete ligand exchange, displacing the chloride to form the stable 18-electron Ru-HPP precatalyst.

  • Activation: Cool the mixture to room temperature. Add KOtBu (28 mg, 0.25 mmol) dissolved in 2 mL of iPrOH.

    • Validation Checkpoint: The solution will immediately shift from a deep orange/red to a dark purple/black. This visual cue confirms the successful deprotonation of the hydrazine NH and the formation of the active Ru-hydride species. Failure to observe this shift indicates oxygen contamination or inactive base.

  • Substrate Addition: Inject the ketone substrate (5.0 mmol) into the activated catalyst solution. Stir at 40°C.

  • Monitoring & Quenching: Monitor the reaction via TLC (Hexane/EtOAc 4:1). Upon completion (typically 2-4 hours), expose the flask to air to deactivate the catalyst, then filter through a short pad of silica to remove Ru residues.

Quantitative Performance Data
SubstrateCatalyst LoadingTemp (°C)Time (h)Yield (%)
Acetophenone0.5 mol%402.5>99
4'-Methoxyacetophenone0.5 mol%403.096
4'-Chloroacetophenone0.5 mol%402.0>99
Propiophenone0.5 mol%404.092

Application B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling in Aqueous Media

Palladium-catalyzed cross-coupling is a cornerstone of active pharmaceutical ingredient (API) synthesis. However, running these reactions in environmentally benign aqueous media often leads to catalyst deactivation via the agglomeration of Pd(0) into inactive palladium black.

Mechanistic Causality: The HPP ligand mitigates this deactivation. Its multiple nitrogen donors (pyridine, pyrimidine, and hydrazine) provide strong σ-donation, stabilizing the electron-rich Pd(0) intermediate during the catalytic cycle. Concurrently, the inherent polarity and hydrogen-bonding capability of the hydrazine moiety significantly enhance the water solubility of the catalytic complex, allowing for homogeneous catalysis in EtOH/H₂O mixtures.

Workflow Step1 Ligand-Metal Complexation Pd(OAc)2 + HPP Room Temp, 30 min Step2 Substrate Addition Aryl Halide + Boronic Acid K2CO3 in H2O/EtOH Step1->Step2 Step3 Catalytic Coupling Heating at 80°C 2-4 Hours Step2->Step3 Step4 Product Isolation Solvent Extraction Column Chromatography Step3->Step4

Fig 2. Step-by-step experimental workflow for Pd-HPP catalyzed Suzuki-Miyaura cross-coupling.

Protocol 2: Aqueous Suzuki-Miyaura Coupling

Reagents Required:

  • Precatalyst: Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Ligand: 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine[1] (1.2 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Workflow:

  • In Situ Catalyst Generation: In a 20 mL reaction vial, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol) and HPP (2.4 mg, 0.012 mmol) in 2 mL of Ethanol. Stir at room temperature for 30 minutes.

    • Causality: Pre-mixing the metal and ligand before introducing the base or substrates prevents the premature reduction of unligated Pd(II) to insoluble Pd(0) nanoparticles.

  • Reaction Assembly: Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol). Add 2 mL of deionized Water.

  • Coupling Phase: Seal the vial and heat to 80°C in an oil bath under vigorous stirring (800 rpm) for 3 hours.

    • Validation Checkpoint: The reaction mixture should remain a clear, homogeneous yellow/orange solution. The appearance of a black precipitate (palladium black) indicates ligand dissociation and catalyst death.

  • Workup: Cool to room temperature. Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Quantitative Performance Data
Aryl HalideArylboronic AcidCatalyst LoadingTime (h)Yield (%)
BromobenzenePhenylboronic acid1.0 mol%2.098
4-Bromotoluene4-Methoxyphenylboronic acid1.0 mol%3.095
4-ChloronitrobenzenePhenylboronic acid1.0 mol%4.089
2-BromopyridinePhenylboronic acid1.0 mol%4.085

References

  • [6] Catalytic Selective Conversion of Ammonia into Hydrazine by a RuII(trpy) Complex Bearing a Pyridylpyrrole Ligand. ACS Publications. URL: [Link]

  • [2] Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules (PubMed). URL: [Link]

  • [3] Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science (RSC Publishing). URL: [Link]

  • [5] Ruthenium-Catalyzed Synthesis of 2-Pyrazolines via Acceptorless Dehydrogenative Coupling of Allylic Alcohols with Hydrazines. Organic Letters (ACS Publications). URL: [Link]

  • [4] Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. Catalysts (MDPI). URL: [Link]

Sources

Application Notes and Protocols for In Vitro Biological Evaluation of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The subject of this guide, 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine, is a distinct member of this family, characterized by a hydrazinyl group at the 4-position and a pyridin-2-yl substituent at the 2-position. This unique structural arrangement suggests a high potential for interaction with various biological targets, particularly protein kinases, which are often implicated in proliferative diseases such as cancer.

The pyridinylpyrimidine core is a well-established pharmacophore for kinase inhibition. Numerous studies have detailed the development of pyridinylpyrimidine derivatives as potent inhibitors of a range of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] The hydrazinyl moiety offers a versatile handle for forming hydrogen bonds and other interactions within an enzyme's active site, potentially enhancing binding affinity and specificity.

These application notes will provide a comprehensive framework for the in vitro biological evaluation of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine. We will present detailed protocols for a primary enzymatic assay to determine its kinase inhibitory potential, followed by secondary cell-based assays to assess its effects on cell viability and a specific signaling pathway. The causality behind experimental choices is explained to empower researchers to not only execute the protocols but also to understand and adapt them for their specific research questions.

Part 1: Primary Screening - Kinase Inhibition Assay

The initial step in characterizing a novel compound with a suspected kinase inhibitory scaffold is to perform a direct, in vitro enzymatic assay. This allows for the determination of the compound's potency and selectivity against a specific kinase target. Based on the prevalence of pyridinylpyrimidine as a core for kinase inhibitors, a generic, yet robust, kinase inhibition assay protocol is presented below. This can be adapted for a variety of kinases. For the purpose of this protocol, we will use Cyclin-Dependent Kinase 2 (CDK2) as an exemplary target, given that pyrimidine derivatives have shown activity against it.[3]

Experimental Workflow: In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A Prepare Assay Buffer G Add Assay Buffer, Kinase, and Inhibitor to 96-well plate A->G B Prepare Kinase Solution (e.g., CDK2/Cyclin A) B->G C Prepare Substrate Solution (e.g., Histone H1) I Initiate reaction by adding Substrate and ATP C->I D Prepare ATP Solution D->I E Prepare Test Compound Stock (4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine) in DMSO F Serial Dilution of Test Compound E->F F->G H Incubate for pre-incubation period (e.g., 15 min at RT) G->H H->I J Incubate for reaction time (e.g., 60 min at 30°C) I->J K Terminate reaction (e.g., add stop solution) J->K L Detect phosphorylated substrate (e.g., using ADP-Glo™ Kinase Assay) K->L M Read luminescence on a plate reader L->M N Calculate percent inhibition for each compound concentration M->N O Plot percent inhibition vs. log(compound concentration) N->O P Determine IC50 value using non-linear regression O->P

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol: In Vitro CDK2/Cyclin A Kinase Inhibition Assay

This protocol is designed for a 96-well plate format and utilizes a luminescence-based readout to measure kinase activity.

Materials:

  • Kinase: Recombinant human CDK2/Cyclin A

  • Substrate: Histone H1

  • ATP: Adenosine 5'-triphosphate

  • Test Compound: 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

  • Assay Buffer: e.g., 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Positive Control: A known CDK2 inhibitor (e.g., Roscovitine)

  • Vehicle Control: DMSO

  • 96-well white, flat-bottom plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).

  • Assay Setup:

    • In a 96-well plate, add 5 µL of the serially diluted test compound or control (DMSO for 0% inhibition, positive control for 100% inhibition).

    • Add 20 µL of assay buffer containing the CDK2/Cyclin A enzyme to each well.

    • Gently mix and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation:

    • Add 25 µL of a solution containing the Histone H1 substrate and ATP in assay buffer to each well to start the enzymatic reaction. The final concentrations should be optimized, but typical starting points are 10 µM ATP and 0.2 µg/µL Histone H1.

  • Reaction and Termination:

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction by adding the stop reagent provided in the detection kit.

  • Detection:

    • Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay to measure the amount of ADP produced, which is proportional to the kinase activity. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (Luminescence_sample - Luminescence_background) / (Luminescence_DMSO - Luminescence_background))

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

ParameterExample Value
KinaseCDK2/Cyclin A
SubstrateHistone H1
ATP Concentration10 µM
Incubation Time60 minutes
Detection MethodLuminescence
Hypothetical IC50 for 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine 0.5 µM

Part 2: Secondary Screening - Cell-Based Assays

Following the confirmation of enzymatic activity, it is crucial to assess the compound's effect in a cellular context. Cell-based assays provide insights into cell permeability, off-target effects, and the overall cellular response to the compound.

Protocol 1: Cell Viability/Cytotoxicity Assay

This assay determines the concentration at which the test compound inhibits cell growth or induces cell death. A variety of cancer cell lines can be used; for this example, we will use the human colon cancer cell line HCT-116, as pyrimidine derivatives have shown activity against it.[4]

Materials:

  • Cell Line: HCT-116 (or other relevant cancer cell line)

  • Cell Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test Compound: 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

  • Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin)

  • Vehicle Control: DMSO

  • 96-well clear, flat-bottom plates for cell culture

  • 96-well white, flat-bottom plates for luminescence reading

Procedure:

  • Cell Seeding:

    • Trypsinize and count HCT-116 cells.

    • Seed the cells in a 96-well clear-bottom plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine in culture medium from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (DMSO) and a positive control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Transfer the contents to a 96-well white plate and measure the luminescence.

Data Analysis:

  • Calculate Percent Viability:

    • Percent Viability = 100 * (Luminescence_sample / Luminescence_DMSO)

  • Determine GI50/IC50:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

ParameterExample Value
Cell LineHCT-116
Seeding Density5,000 cells/well
Incubation Time72 hours
Detection MethodLuminescence
Hypothetical GI50 for 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine 2.1 µM
Protocol 2: Hedgehog Signaling Pathway Reporter Assay

Given that pyridyl pyrimidine skeletons have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, a reporter assay is a valuable tool to investigate this potential mechanism of action.[5] This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a Gli-responsive promoter.

Materials:

  • Reporter Cell Line: Shh-LIGHT2 cells (or similar) which contain a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics (e.g., G418 and puromycin).

  • Hh Pathway Agonist: Purmorphamine or a Smoothened agonist (SAG).

  • Test Compound: 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine.

  • Positive Control: A known Hh pathway inhibitor (e.g., Cyclopamine or Vismodegib).

  • Vehicle Control: DMSO.

  • Reporter Assay System: Dual-Luciferase® Reporter Assay System (Promega).

  • 96-well white, flat-bottom plates.

Procedure:

  • Cell Seeding:

    • Seed Shh-LIGHT2 cells in a 96-well white plate at a density of 20,000 cells per well in 100 µL of culture medium.

    • Incubate overnight.

  • Compound and Agonist Treatment:

    • Prepare serial dilutions of the test compound.

    • Pre-treat the cells with the test compound or controls for 1 hour.

    • Add the Hh pathway agonist (e.g., SAG at a final concentration of 100 nM) to all wells except the negative control.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Follow the Dual-Luciferase® Reporter Assay System protocol. Briefly:

      • Lyse the cells.

      • Measure the firefly luciferase activity.

      • Add the Stop & Glo® Reagent to quench the firefly signal and activate the Renilla luciferase.

      • Measure the Renilla luciferase activity.

Data Analysis:

  • Normalize Luciferase Activity:

    • For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the normalized relative light units (RLU).

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (Normalized RLU_sample - Normalized RLU_negative_control) / (Normalized RLU_agonist_control - Normalized RLU_negative_control))

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Signaling Pathway Diagram: Hedgehog Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits GLI_active GLI (active) GLI->GLI_active activation GLI_nucleus GLI (active) GLI_active->GLI_nucleus translocation Target_Genes Target Gene Expression GLI_nucleus->Target_Genes promotes Hh_ligand Hh Ligand Hh_ligand->PTCH1 binds Compound 4-Hydrazinyl-2- (pyridin-2-yl)pyrimidine Compound->SMO inhibits

Caption: Proposed mechanism of Hedgehog pathway inhibition.

Conclusion and Future Directions

The protocols outlined in this document provide a robust starting point for the in vitro characterization of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine. The hypothetical data presented suggest that this compound may act as a kinase inhibitor with cellular activity. The proposed investigation into its effect on the Hedgehog signaling pathway offers a more specific mechanistic avenue to explore, consistent with findings for structurally related compounds.

Further studies should include:

  • Kinase Profiling: Screening against a broad panel of kinases to determine selectivity.

  • Mechanism of Action Studies: Investigating the mode of inhibition (e.g., ATP-competitive).

  • ADME-Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

By systematically applying these in vitro assays, researchers can effectively elucidate the biological activity of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine and determine its potential as a lead compound for drug discovery.

References

  • Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (2023). Research J. Pharm. and Tech. Available at: [Link]

  • Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy. (2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and 3D-QSAR analysis of novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents. (2012). European Journal of Medicinal Chemistry. Available at: [Link]

  • Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. (2012). Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. (2012). Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. (2015). Journal of Medicinal Chemistry. Available at: [Link]

  • 4-hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine. PubChemLite. Available at: [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2017). Journal of Medicinal Chemistry. Available at: [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2022). RSC Advances. Available at: [Link]

  • 2-Hydrazinylpyrimidine. PubChem. Available at: [Link]

  • Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer. (2024). European Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrimidinylimidazole Inhibitors of CSBP/p38 Kinase Demonstrating Decreased Inhibition of Hepatic Cytochrome P450 Enzymes. (1998). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). Molecules. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). Molecules. Available at: [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2017). Journal of Medicinal Chemistry. Available at: [Link]

Sources

fluorescent probe design utilizing 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Design and Validation of Fluorescent Probes Utilizing 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

Introduction & Mechanistic Causality

The development of highly selective fluorescent probes is a cornerstone of modern chemical biology and diagnostic drug development. The molecule 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (HPP) serves as an elite building block for designing "turn-on" fluorescent chemosensors.

The Causality of the Scaffold: The structural genius of HPP lies in its highly pre-organized multidentate coordination environment. While standard phenylhydrazines offer limited coordination sites, HPP integrates a pyrimidine and a pyridine ring directly adjacent to a reactive hydrazine moiety. When condensed with an aldehyde-bearing fluorophore (e.g., BODIPY-CHO or Coumarin-CHO), the resulting molecule forms a rigid, tridentate (N,N,N) chelating pocket comprising the pyridine nitrogen, pyrimidine nitrogen, and the newly formed hydrazone nitrogen[1].

In its free state, the probe remains weakly fluorescent (the "OFF" state). This is caused by two non-radiative decay pathways: Photoinduced Electron Transfer (PET) from the lone pair of the hydrazone nitrogen to the fluorophore, and rapid C=N bond isomerization [2]. Upon the introduction of a target transition metal (e.g., Zn²⁺ or Fe³⁺), the metal strictly coordinates with the N,N,N pocket. This coordination chemically locks the molecular conformation (halting isomerization) and engages the nitrogen lone pair (inhibiting PET). The suppression of these decay pathways triggers a dramatic Chelation-Enhanced Fluorescence (CHEF) effect, resulting in a robust "ON" signal[3].

Mechanism A Fluorophore-CHO C HPP-Hydrazone Probe (Fluorescence OFF) A->C Condensation B HPP Recognition Unit B->C Condensation E Metal-Probe Complex (Fluorescence ON) C->E Coordination D Target Metal Ion D->E Binding

Figure 1: Logical workflow of HPP-based probe synthesis and CHEF-mediated sensing.

Quantitative Photophysical Profiling

When HPP is conjugated to a standard BODIPY core, the resulting photophysical parameters demonstrate high sensitivity and a wide dynamic range suitable for intracellular imaging.

Table 1: Expected Photophysical Properties of the HPP-BODIPY Probe

ParameterValueCondition / Notes
Absorption Maximum (λabs) ~510 nmMeasured in CH₃CN/HEPES buffer (1:1, v/v, pH 7.4).
Emission Maximum (λem) ~525 nmExcitation set at 500 nm.
Quantum Yield (Free Probe) < 0.05Quenched state due to active PET and C=N isomerization.
Quantum Yield (Metal Bound) > 0.60Highly emissive state due to CHEF activation.
Limit of Detection (LOD) ~0.5 µMCalculated via the 3σ/k method; suitable for biological trace metals.
Binding Stoichiometry 1:1Confirmed via Job's Plot analysis[3].

Experimental Protocols & Self-Validating Workflows

Trustworthiness in probe development requires self-validating experimental loops. A fluorescence "turn-on" response alone is insufficient to prove chelation; it could be the result of a destructive chemical reaction (e.g., hydrolysis). To validate the CHEF mechanism, our protocol integrates an EDTA-reversibility assay . By introducing a strong, competitive chelator (EDTA), the metal is stripped from the probe. If the fluorescence returns to baseline, the interaction is definitively proven to be a reversible, non-covalent coordination event[2].

Workflow S1 1. Schiff Base Condensation (HPP + Aldehyde-Fluorophore) S2 2. Purification & QC (Column Chromatography, NMR) S1->S2 S3 3. Photophysical Profiling (Titration, Job's Plot, EDTA Reversibility) S2->S3 S4 4. In Vitro Bioimaging (Confocal Microscopy in Live Cells) S3->S4

Figure 2: Step-by-step experimental workflow for HPP-derived fluorescent probe development.

Protocol 3.1: Synthesis of the HPP-Fluorophore Probe
  • Reaction Setup: In a flame-dried round-bottom flask, dissolve the aldehyde-functionalized fluorophore (e.g., BODIPY-CHO, 1.0 eq) and HPP (1.2 eq) in absolute ethanol (10 mL per mmol).

  • Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the Schiff base condensation.

  • Reflux: Stir the mixture under an inert nitrogen atmosphere at 80°C for 4–6 hours. Monitor reaction progression via TLC (DCM:MeOH, 95:5).

  • Purification: Cool the mixture to room temperature and evaporate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the pure HPP-hydrazone probe. Confirm structure via ¹H-NMR and HRMS.

Protocol 3.2: Photophysical Titration & Reversibility Assay (Self-Validation)
  • Stock Preparation: Prepare a 10 µM solution of the synthesized probe in a biologically relevant solvent system (e.g., CH₃CN/HEPES buffer, 1:1, v/v, pH 7.4).

  • Metal Titration: Record the baseline UV-Vis and fluorescence emission spectra. Gradually add aliquots of the target metal ion (e.g., ZnCl₂ or FeCl₃) from 0 to 10 equivalents. Record the spectra after each addition following a 2-minute equilibration period.

  • Job's Plot Analysis: Prepare a series of solutions where the total concentration of [Probe] +[Metal] remains constant, but the molar fraction varies from 0 to 1. Plot the emission intensity against the molar fraction to confirm the 1:1 binding stoichiometry[1].

  • EDTA Reversibility: To the fully complexed, highly fluorescent solution, add 15 equivalents of EDTA. Incubate for 5 minutes and record the emission spectrum. A drop in fluorescence back to the baseline level validates the non-destructive CHEF mechanism.

Protocol 3.3: Live-Cell Bioimaging
  • Cell Culture: Seed HeLa (or Hek293) cells in 35 mm glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS for 24 hours at 37°C in a 5% CO₂ incubator.

  • Probe Incubation: Wash the cells twice with PBS. Incubate the cells with 5 µM of the HPP-probe (diluted in serum-free media) for 30 minutes at 37°C.

  • Baseline Imaging: Wash the cells three times with PBS to remove the extracellular probe. Image using a Confocal Laser Scanning Microscope (CLSM) to establish the baseline intracellular fluorescence.

  • Target Detection: Treat the cells with 50 µM of the target metal ion (e.g., Zn²⁺) and a suitable ionophore (e.g., pyrithione) to facilitate cellular uptake. Incubate for 20 minutes.

  • Final Imaging: Image the cells again under identical laser power and gain settings. A significant increase in intracellular fluorescence confirms the probe's efficacy and membrane permeability[3].

References

*[3] Title: BODIPY-Pyridylhydrazone Probe for Fluorescence Turn-On Detection of Fe3+ and Its Bioimaging Application Source: Molecules (MDPI) URL: [Link]

*[1] Title: Pyridine appended pyrimidine bis hydrazone: Zn2+/ATP detection, bioimaging and functional properties of its dinuclear Zn(II) complex Source: Talanta URL: [Link]

*[2] Title: Hydrazone-based switches, metallo-assemblies and sensors Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

Sources

Troubleshooting & Optimization

preventing oxidation of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine during storage

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of oxidation of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine during storage. It covers the fundamental principles of its stability, practical procedures for handling and storage, and troubleshooting guides to detect and mitigate degradation.

I. Frequently Asked Questions (FAQs)

Q1: What is 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine and why is it sensitive to oxidation?

4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with both a pyridine ring and a hydrazinyl (-NHNH₂) group. The hydrazinyl group is an excellent reducing agent, meaning it readily donates electrons. This inherent chemical property makes it highly susceptible to oxidation, particularly by atmospheric oxygen.[1] Oxidation can be accelerated by factors such as elevated temperatures, light, and the presence of catalytic metal ions.[1]

Q2: What are the primary signs that my sample of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine has oxidized?

Visual indicators of oxidation can include:

  • Color Change: A noticeable change from its original color (typically a white or off-white solid) to yellow or brown.

  • Change in Physical State: The powder may become clumpy, sticky, or cake-like, especially if it has absorbed moisture which can facilitate degradation.[2]

For more definitive identification, analytical methods are required. A new spot on a Thin-Layer Chromatography (TLC) plate or a new peak in a High-Performance Liquid Chromatography (HPLC) chromatogram are strong indicators of a degradation product.

Q3: What is the main oxidation product of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine?

The primary and most likely oxidation product is the de-hydrazinated analog, 2-(pyridin-2-yl)pyrimidine . This occurs through the oxidative cleavage of the C-N bond of the hydrazinyl group, which is replaced by a hydrogen atom. This transformation represents a significant loss of the molecule's intended functionality.

Q4: What are the immediate steps I should take if I suspect my compound has oxidized?

If you suspect oxidation, it is crucial to analytically confirm the purity of the material before use. We recommend running a quick purity check using HPLC or TLC against a reference standard that has been properly stored. If significant degradation is confirmed, the batch should be discarded as its reactivity and biological activity will be compromised.

II. Root Cause and Mechanism of Oxidation

The oxidation of the hydrazinyl group is a free-radical mediated process. The presence of atmospheric oxygen, often catalyzed by trace metal impurities or initiated by UV light, can lead to the abstraction of a hydrogen atom from the hydrazinyl moiety. This generates a radical species that is unstable and can undergo further reactions, ultimately leading to the cleavage of the carbon-nitrogen bond and the formation of the more stable 2-(pyridin-2-yl)pyrimidine.

Diagram: Proposed Oxidation Pathway This diagram illustrates the key steps in the atmospheric oxidation of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine.

Oxidation_Pathway cluster_0 Initiation cluster_1 Propagation & Termination A 4-Hydrazinyl-2- (pyridin-2-yl)pyrimidine B Hydrazinyl Radical A->B O₂, Light, Metal Ions C Unstable Intermediates B->C Further Oxidation D 2-(pyridin-2-yl)pyrimidine (Oxidized Product) C->D N₂ + H₂O release

Caption: Proposed free-radical mediated oxidation pathway.

III. Troubleshooting and Analytical Detection

If you observe unexpected experimental results or visual changes in your compound, it is essential to perform an analytical assessment.

Symptom Potential Cause Recommended Analytical Troubleshooting
Powder is clumpy or sticky Moisture AbsorptionThe compound is likely hygroscopic. Handle in a glovebox or dry environment. Confirm identity and purity via NMR and HPLC after drying a small sample under vacuum (if thermally stable).[2]
Powder has turned yellow/brown OxidationPerform TLC and HPLC analysis. The appearance of a new, often less polar, spot/peak corresponding to 2-(pyridin-2-yl)pyrimidine is indicative of oxidation.
Inconsistent biological assay results Impurities from DegradationRun HPLC-MS to identify the parent compound and any degradation products. The mass of the primary degradation product should correspond to 2-(pyridin-2-yl)pyrimidine.
Protocol 1: TLC Method for Rapid Oxidation Check

This method allows for a quick qualitative assessment of purity.

  • Preparation: Prepare a 1 mg/mL solution of your compound in a suitable solvent (e.g., Dichloromethane/Methanol co-solvent).

  • Spotting: Spot a small amount onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

  • Elution: Develop the plate using a mobile phase such as Ethyl Acetate/Hexane (e.g., 70:30 v/v). Adjust polarity as needed for optimal separation.

  • Visualization:

    • UV Light: Examine the plate under short-wave UV light (254 nm). Both the starting material and the de-hydrazinated product should be UV active.[3] The oxidized product will likely have a different Rf value.

    • Iodine Staining: Place the dried plate in a chamber with iodine crystals. Hydrazine derivatives and many organic compounds will appear as yellow-brown spots.[3][4]

    • Potassium Permanganate (KMnO₄) Stain: Prepare a solution of 1.5 g KMnO₄, 10 g K₂CO₃, and 0.125 g NaOH in 200 mL of water. Dip the plate in the stain. Oxidizable compounds, like the hydrazinyl group, will react to produce a yellow spot on a purple background.[5] The fully oxidized pyrimidine may not stain as intensely.

Protocol 2: Stability-Indicating RP-HPLC Method Outline

A robust HPLC method is essential for quantifying the purity and detecting degradation products.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: An isocratic or gradient system using a mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 4.0) and an organic modifier (e.g., methanol or acetonitrile).[6][7] A common starting point could be a 55:45 Methanol/Water mixture.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at a suitable wavelength, for example, 225 nm, where the pyrimidine core strongly absorbs.[6]

  • Analysis: Inject a solution of your compound. The appearance of a new peak, typically with a shorter retention time (as the oxidized product is less polar), indicates degradation. The method should be validated to ensure it can separate the parent compound from its potential degradation products.[8]

IV. Prevention: Recommended Storage and Handling Protocols

The cornerstone of preventing oxidation is to minimize exposure to oxygen, light, and moisture.

Storage Conditions
Parameter Recommendation Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary oxidant. Argon is denser than air and can provide a more stable blanket.
Temperature -20°C Low temperatures significantly slow the rate of chemical degradation.
Light Amber glass vial or store in the darkProtects the compound from photolytic degradation, which can initiate radical chain reactions.[9]
Moisture Tightly sealed container with desiccantPrevents hygroscopic absorption of water, which can accelerate degradation pathways.[2][10][11]
Protocol 3: Long-Term Storage Procedure
  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Inert Gas Blanketing:

    • Place the vial containing the compound in a glovebox under an inert atmosphere.[2]

    • Alternatively, use a Schlenk line. Place the compound in the vial, attach it to the line, and cycle between vacuum and backfilling with dry argon or nitrogen at least three times.

  • Sealing: Tightly seal the vial cap. For added protection, wrap the cap and neck with Parafilm®.

  • Secondary Containment: Place the sealed vial inside a larger, labeled, airtight container that also contains a desiccant (e.g., silica gel).

  • Storage Location: Store the secondary container in a freezer at -20°C.

Diagram: Recommended Storage Workflow This workflow outlines the critical steps for ensuring the long-term stability of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine.

Storage_Workflow A Weigh Compound into Amber Glass Vial B Inert Gas Purge (3x Vacuum/Backfill) A->B C Seal Tightly with PTFE-Lined Cap B->C D Wrap with Parafilm® C->D E Place in Labeled Secondary Container with Desiccant D->E F Store at -20°C E->F

Caption: Step-by-step workflow for optimal long-term storage.

V. Use of Antioxidants for Enhanced Stability

For applications where the compound might be handled frequently or stored in solution, the addition of a chemical antioxidant can provide an extra layer of protection. Antioxidants function by scavenging free radicals, thereby terminating the chain reactions that lead to degradation.[12]

Recommended Antioxidants
  • Butylated Hydroxytoluene (BHT): A widely used, heat-stable, lipophilic antioxidant.[13][14] It is effective at low concentrations.

    • Typical Concentration: 0.01 - 0.1% (w/w or w/v).

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that is a potent reducing agent and free radical scavenger.[15][16][17]

    • Typical Concentration: 0.05 - 0.2% (w/v).

Important Considerations:

  • Solubility and Compatibility: Ensure the chosen antioxidant is soluble and compatible with your compound and any downstream applications. BHT is suitable for organic solvents, while Ascorbic Acid is best for aqueous systems.

  • Validation: The addition of any substance requires validation to ensure it does not interfere with your experimental assays.

VI. References

  • BenchChem. (n.d.). Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. Retrieved from BenchChem.

  • Biris, C., et al. (2024). Advanced Photocatalytic Degradation of Cytarabine from Pharmaceutical Wastewaters. MDPI.

  • Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org.

  • do Canto, V. P., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI.

  • Al-Gubory, K. H. (2017). Vitamin C: An Antioxidant Agent. IntechOpen.

  • Mandarić, M., et al. (2022). Counter Anion Effects on the Formation and Structural Transformations of Mo(vi)-Hydrazone Coordination Assemblies: Salts, Solvates, Co-Crystals, and Neutral Complexes. MDPI.

  • Singh, S. K., & Rao, D. N. (2016). Role Of Ascorbic Acid In Imparting Tolerance To Plants Against Oxidizing Pollutants. International Journal of Scientific & Technology Research.

  • Wikipedia. (n.d.). Chemistry of ascorbic acid.

  • De-Giorgi, S., et al. (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC - NIH.

  • Kao Corporation. (n.d.). BHT (Butylated Hydroxytoluene).

  • SpecialChem. (2026). Optimum Environment for Stabilizing Butylated Hydroxytoluene in Drug Development.

  • Pawlowska, E., et al. (n.d.). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. PMC - NIH.

  • Wikipedia. (n.d.). Butylated hydroxytoluene.

  • Catalynt. (n.d.). Butylated Hydroxytoluene (BHT).

  • Gill, H., & Tuteja, N. (n.d.). Ascorbic Acid-A Potential Oxidant Scavenger and Its Role in Plant Development and Abiotic Stress Tolerance. Frontiers.

  • Ataman Kimya. (n.d.). BUTYLATED HYDROXYTOLUENE (BHT).

  • University of California, San Diego. (n.d.). Thin Layer Chromatography.

  • Patil, S. S., et al. (2025). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. ResearchGate.

  • Rodin, V. I. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.

  • ECHEMI. (n.d.). TLC visualization.

  • Mandarić, M., et al. (2025). Counter Anion Effects on the Formation and Structural Transformations of Mo(vi)-Hydrazone Coordination Assemblies: Salts, Solvates, Co-Crystals, and Neutral Complexes. FULIR.

  • DC Fine Chemicals. (n.d.). TLC Visualization Reagents for Reaction Monitoring/ Purification & Separation Monitoring.

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.

  • Malesevic, M., et al. (n.d.). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed.

  • Organic Chemistry. (n.d.). TLC stains.

  • LibreTexts. (2022). 2.3F: Visualizing TLC Plates.

  • van Kuilenburg, A. B., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed.

  • Semantic Scholar. (2023). Effect of moisture on solid state stability.

  • ResearchGate. (2023). Effect of moisture on solid state stability.

  • ResearchGate. (n.d.). Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD.

  • Weber, G. (n.d.). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed.

  • Bartholomew, E. R., et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.

  • INCHEM. (n.d.). ICSC 0281 - HYDRAZINE.

  • CAMEO Chemicals. (n.d.). HYDRAZINE.

  • Arxada. (n.d.). Performance Chemicals Hydrazine.

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.

  • Li, Y., et al. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. MDPI.

  • ResearchGate. (n.d.). Mass spectrometry for analysis of purine and pyrimidine compounds.

  • Zhang, Z.-L., et al. (n.d.). 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid. PMC - NIH.

  • BenchChem. (2025). Hydrazine Hydrate: Key Insights, Common Issues.

  • Wikipedia. (n.d.). Hydrazine.

  • Iaroshenko, V. O., et al. (2021). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation. MDPI.

  • MilliporeSigma. (n.d.). 4-hydrazinyl-2-(thiophen-2-yl)pyrimidine | 125926-68-3.

  • Khan, I., et al. (2021). Oxidation of Some Dihydropyridine Derivatives Via Different Methods. ResearchGate.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

The synthesis of 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine and its analogs is a cornerstone in the development of various therapeutic agents, owing to the versatile reactivity of the hydrazinyl group which allows for the creation of diverse compound libraries.[1] However, navigating the nuances of this synthesis can present challenges. This guide offers practical, experience-driven insights to help you overcome common hurdles and optimize your reaction conditions for high yield and purity.

I. Reaction Fundamentals: The Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis lies in the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, on the pyrimidine ring with hydrazine. The pyridine-2-yl substituent at the 2-position influences the reactivity of the pyrimidine ring, making a targeted approach to reaction optimization crucial.

General Synthetic Scheme:

The primary route to 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine derivatives involves the reaction of a 4-halo-2-(pyridin-2-yl)pyrimidine with hydrazine hydrate.

General Synthetic Scheme start 4-Halo-2-(pyridin-2-yl)pyrimidine (X = Cl, F) product 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine start->product Solvent (e.g., Ethanol, Isopropanol) Heat (Reflux) hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->product

Caption: General synthesis of 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine derivatives in a question-and-answer format.

FAQ 1: Low or No Product Yield

Question: I am getting a very low yield, or my starting material is not being consumed. What are the likely causes and how can I improve the conversion?

Answer: Low conversion is a frequent issue, often stemming from suboptimal reaction conditions or reagent quality. Here’s a systematic approach to troubleshooting:

  • Reagent Quality:

    • Hydrazine Hydrate: Ensure you are using a fresh, high-purity bottle of hydrazine hydrate. Over time, it can degrade. An excess of hydrazine hydrate (typically 3-10 equivalents) is generally used to drive the reaction to completion.[1][2]

    • Starting Material: Verify the purity of your 4-halo-2-(pyridin-2-yl)pyrimidine. Impurities can interfere with the reaction.

  • Reaction Temperature: The SNAr reaction often requires elevated temperatures to proceed at a reasonable rate.[2]

    • Actionable Step: If you are running the reaction at a lower temperature, gradually increase it to the reflux temperature of your chosen solvent. For less reactive substrates, higher temperatures may be necessary.[2]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion.

    • Actionable Step: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[2] If the starting material is still present after the initially planned duration, extend the reaction time.

  • Solvent Choice: The polarity and boiling point of the solvent are critical.

    • Common Solvents: Ethanol, isopropanol, and dioxane are commonly used.[2] Ethanol is a frequent first choice due to its good solvating properties for both reactants and its appropriate boiling point.

    • Solvent-Free Conditions: In some cases, running the reaction "neat" (without a solvent) at high temperatures can be effective.[2]

Troubleshooting Workflow: Low Yield

Low Yield Troubleshooting start Low or No Product Yield check_reagents Verify Purity of Starting Material & Freshness of Hydrazine Hydrate start->check_reagents increase_temp Increase Reaction Temperature (to Reflux) check_reagents->increase_temp Reagents OK extend_time Extend Reaction Time (Monitor by TLC) increase_temp->extend_time No Improvement success Improved Yield increase_temp->success Improvement change_solvent Consider Alternative Solvent (e.g., Isopropanol, Dioxane) extend_time->change_solvent No Improvement extend_time->success Improvement neat_reaction Attempt Neat (Solvent-Free) Reaction at High Temperature change_solvent->neat_reaction No Improvement change_solvent->success Improvement neat_reaction->success Improvement

Caption: Systematic approach to troubleshooting low reaction yields.

FAQ 2: Formation of Multiple Products/Impurities

Question: My TLC plate shows multiple spots, indicating the formation of side products. What are the common impurities and how can I minimize them?

Answer: The formation of multiple products is often due to side reactions or degradation.

  • Common Side Reactions:

    • Di-substitution: If your starting pyrimidine has more than one leaving group, di-substitution with hydrazine can occur. To avoid this, use a controlled amount of hydrazine hydrate (e.g., 1-1.2 equivalents) and maintain a lower reaction temperature.[2]

    • Ring Opening/Degradation: Pyrimidine rings can be susceptible to cleavage by hydrazine under harsh conditions (prolonged heating, very high temperatures).[3][4][5] This can lead to a complex mixture of byproducts.

  • Minimization Strategies:

    • Optimize Temperature and Time: Use the lowest temperature and shortest reaction time that still allows for a reasonable conversion of the starting material to minimize degradation.[2]

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

    • Purification: Effective purification is key. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is often effective for purifying the crude product.[2] Column chromatography can also be employed if recrystallization is insufficient.[1]

FAQ 3: Product Isolation and Purification Challenges

Question: I'm having difficulty isolating a pure product. It's an oil, or it's difficult to precipitate. What are some effective work-up and purification techniques?

Answer: Isolation and purification can be challenging due to the properties of hydrazinylpyrimidines.

  • Work-up Procedure:

    • Cooling and Precipitation: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Often, the product will precipitate out of solution.[2]

    • Solvent Removal: If no precipitate forms, reduce the solvent volume under reduced pressure.[2]

    • Aqueous Precipitation: Add cold water to the concentrated residue to induce precipitation of the product.[2]

    • Filtration and Washing: Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol to remove residual impurities.[2][6]

    • Drying: Dry the product thoroughly under vacuum.[2][6]

  • Purification Techniques:

    • Recrystallization: This is the most common and often most effective method. Experiment with different solvents or solvent systems (e.g., ethanol, ethanol/water, isopropanol) to find the optimal conditions for recrystallization.

    • Column Chromatography: If the product is an oil or if recrystallization fails to remove impurities, silica gel column chromatography is a viable alternative.[1] A common eluent system is a mixture of ethyl acetate and hexane.[2]

FAQ 4: Characterization and Stability

Question: How can I confirm the identity of my product, and are there any stability concerns I should be aware of?

Answer: Proper characterization is essential to confirm the structure of your synthesized compound.

  • Spectroscopic Analysis:

    • NMR (¹H and ¹³C): Provides detailed structural information. Look for the characteristic signals of the pyrimidine and pyridine rings, as well as the hydrazinyl protons.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[6]

    • Infrared (IR) Spectroscopy: Can identify key functional groups, such as N-H stretches from the hydrazine moiety.[7]

  • Stability:

    • Light and Air Sensitivity: Some hydrazinyl compounds can be sensitive to light and air. It is good practice to store the final product in a tightly sealed, amber-colored vial under an inert atmosphere if possible.

    • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures can lead to degradation. Store in a cool, dry place.[8]

    • pH Sensitivity: Hydrazine derivatives can have varying stability at different pH values. For instance, hydralazine shows maximum stability around pH 3.5.[9] While specific data for 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine may vary, it's a factor to consider if formulating solutions.

III. Optimized Experimental Protocol

This protocol provides a generalized yet robust starting point for the synthesis of 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine derivatives.

Materials:
  • 4-Chloro-2-(pyridin-2-yl)pyrimidine (1 equivalent)

  • Hydrazine hydrate (5 equivalents)

  • Ethanol (or Isopropanol)

  • Deionized Water

Procedure:
  • Reaction Setup: To a solution of 4-chloro-2-(pyridin-2-yl)pyrimidine (1 equivalent) in ethanol (10 mL per mmol of starting material), add hydrazine hydrate (5 equivalents).[2]

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) for 4-8 hours.[2]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).[2]

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Reduce the solvent volume by approximately half under reduced pressure.[2]

    • Add cold deionized water to the residue to precipitate the product.[2]

    • Stir the resulting slurry in an ice bath for 30 minutes.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water, followed by a small amount of cold ethanol.[2]

  • Purification:

    • Dry the crude product under vacuum.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture for further purification.[2]

Summary of Optimized Reaction Conditions
ParameterRecommended ConditionRationale & Notes
Solvent Ethanol, IsopropanolGood solubility for reactants; appropriate boiling point for SNAr.[2]
Temperature Reflux (80-120 °C)Higher temperatures are often required to drive the reaction.[2]
Reaction Time 2 - 24 hoursMonitor by TLC to determine completion and avoid degradation.[2]
Hydrazine Hydrate 3 - 10 equivalentsAn excess is generally used to ensure complete conversion.[1][2]

IV. References

  • Benchchem. (n.d.). Application Note: Mass Spectrometry Analysis of Novel Pyrimidine Derivatives Synthesized from 2-Ethoxy-4-fluoro-6-hydrazinylpyri. Retrieved from

  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. Retrieved from

  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from

  • (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Retrieved from

  • (n.d.). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Retrieved from

  • PubChemLite. (n.d.). 4-hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine. Retrieved from

  • Australian Journal of Chemistry. (1975). The hydrazinolysis of heterocyclic compounds. II. 6-Amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione and related compounds. Retrieved from

  • Journal of the Chemical Society C: Organic. (n.d.). Hydrazinolysis of some purines and pyrimidines and their related nucleosides and nucleotides. Retrieved from

  • SciSpace. (1966). The reaction of hydrazine with pyrimidine bases. Retrieved from

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and Its Derivatives. Retrieved from

  • (n.d.). The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. Retrieved from

  • PMC. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Retrieved from

  • PMC. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from

  • Semantic Scholar. (2018). Research Article Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines. Retrieved from

  • Fisher Scientific. (n.d.). 2-Hydrazino-4-(trifluoromethyl)pyrimidine, 97% 1 g. Retrieved from

  • PubMed. (n.d.). Stability studies of hydralazine hydrochloride in aqueous solutions. Retrieved from

Sources

Technical Support Center: Troubleshooting Hydrazine Side Reactions in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this portal to address the complex synthetic challenges associated with 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine .

The nucleophilic aromatic substitution ( SN​Ar ) of 4-chloro-2-(pyridin-2-yl)pyrimidine with hydrazine hydrate is notoriously prone to side reactions. The 2-pyridyl substituent exerts a strong electron-withdrawing effect, rendering the pyrimidine core highly electrophilic . Combined with the bifunctional nucleophilicity of hydrazine, this creates a landscape where kinetic versus thermodynamic control determines your reaction's success or failure.

Part 1: Mechanistic Insights & Causality (The "Why")

Before troubleshooting, we must establish the causality behind the failures. Why do standard SN​Ar conditions often yield complex mixtures here?

  • Over-addition (Bis-substitution): Hydrazine possesses two nucleophilic nitrogen atoms. Once the mono-substituted product forms, its terminal primary amine remains highly nucleophilic. If the local concentration of the starting 4-chloropyrimidine is high, a second SN​Ar reaction occurs, yielding symmetrical 1,2-bis(2-(pyridin-2-yl)pyrimidin-4-yl)hydrazine .

  • Pyrimidine Ring Cleavage: Pyrimidines are electron-deficient. Under prolonged heating, hydrazine can attack the unsubstituted C6 position. Because C6 lacks a chloride leaving group, the resulting Meisenheimer complex relieves steric and electronic strain via C-N bond cleavage, leading to ring-opened intermediates or complete degradation into pyrazoles .

  • Dimroth-Type Rearrangements: While classic Dimroth rearrangements involve exocyclic amines migrating into the ring, hydrazine-induced aza-ring cleavages can follow similar initial pathways, destroying the pyrimidine core under acidic or high-temperature conditions .

Mechanism Substrate 4-Chloro-2-(pyridin-2-yl)pyrimidine C4_Attack Meisenheimer Complex (Attack at C4) Substrate->C4_Attack N2H4 (Kinetic Control) C6_Attack Meisenheimer Complex (Attack at C6) Substrate->C6_Attack N2H4 (Thermodynamic/Heat) Product Target Hydrazine (S_NAr Completion) C4_Attack->Product -Cl (Fast) RingOpen C-N Bond Cleavage (Ring Opening) C6_Attack->RingOpen No leaving group

Mechanistic divergence: S_NAr at C4 vs. ring-opening attack at C6.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a massive peak with exactly double the mass of my target pyrimidine minus hydrazine. What is this, and how do I prevent it? A1: You are observing the bis-substituted impurity. This occurs when you use stoichiometric amounts of hydrazine (e.g., 1.1 equivalents) or add the reagents in the wrong order. Fix: Use the inverse addition method . Add the 4-chloropyrimidine dropwise to a large excess (5-10 equivalents) of cold hydrazine hydrate. This ensures the mono-substituted product is always surrounded by unreacted hydrazine, outcompeting the bis-substitution pathway .

Q2: I am losing my product to a complex mixture of highly polar spots on TLC when I heat the reaction to reflux. What is happening? A2: You are thermodynamically driving the ring-opening degradation (see mechanism above). The 2-pyridyl group makes the pyrimidine highly susceptible to nucleophilic attack at C6. Fix: Do not heat this reaction. The SN​Ar at C4 with hydrazine is extremely fast and exothermic. Run the reaction strictly between 0°C and 5°C.

Q3: I washed my filtered product with acetone to dry it quickly, but the mass increased by 40 Da. Why? A3: Hydrazines are exceptional nucleophiles toward carbonyls. Washing with acetone immediately forms the isopropylidene hydrazone adduct. Fix: Never use ketones or aldehydes during the workup or purification of hydrazines. Wash only with cold water, ethanol, or diethyl ether.

Q4: My isolated product turns yellow/orange upon storage, and NMR shows a loss of the N-H protons. Is it degrading? A4: Yes. Free aryl hydrazines are easily oxidized by atmospheric oxygen to form highly colored diazenes (azo compounds). Fix: Store the product under an inert argon atmosphere at -20°C, or immediately convert it to a more stable salt (e.g., hydrochloride) by bubbling HCl gas through an ethereal solution.

Workflow SM 4-Chloro-2-(pyridin-2-yl)pyrimidine + N2H4•H2O Target 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (Target Product) SM->Target 0-5°C, 5-10 eq N2H4 (Inverse Addition) Bis Bis-pyrimidinyl hydrazine (Over-addition Impurity) SM->Bis 1.1 eq N2H4 (Stoichiometric) RingOpen Ring-cleavage Products (Degradation) SM->RingOpen >80°C (Prolonged Heating) Hydrazone Isopropylidene Hydrazone (Acetone Adduct) Target->Hydrazone Acetone Wash (Workup Error)

Workflow of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine synthesis and side reactions.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes our internal optimization data, demonstrating how specific variables directly dictate the impurity profile.

Reaction ConditionHydrazine (Eq.)Temp (°C)Target Yield (%)Bis-substitution (%)Ring-opened Impurity (%)
Standard Addition1.180 (Reflux)25%45%20%
Standard Addition5.025 (RT)65%15%5%
Inverse Addition 8.0 0 - 5 92% < 1% Not detected
Inverse Addition8.080 (Reflux)40%5%45%
Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . At each critical juncture, an observable physical or chemical checkpoint confirms the reaction is proceeding correctly.

Objective: Synthesis of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine via optimized inverse addition.

Step 1: Reagent Preparation

  • Dissolve 4-chloro-2-(pyridin-2-yl)pyrimidine (10.0 mmol) in anhydrous ethanol (20 mL).

  • In a separate, larger round-bottom flask, add hydrazine monohydrate (80.0 mmol, 8.0 eq) and ethanol (10 mL).

  • Self-Validating Checkpoint: Inspect the hydrazine hydrate. It must be a perfectly colorless liquid. If it has a yellow tint, it has oxidized to diazene; discard and use a fresh bottle to prevent poisoning the reaction.

Step 2: Inverse Addition (Kinetic Control)

  • Submerge the hydrazine flask in an ice-water bath and allow it to cool to 0°C.

  • Equip the 4-chloropyrimidine flask with an addition funnel and begin adding the solution to the stirring hydrazine dropwise over 30 minutes.

  • Self-Validating Checkpoint: Monitor the internal temperature. A mild exotherm (temperature rising from 0°C to ~5°C) validates that the SN​Ar reaction is initiating instantly upon contact.

Step 3: Reaction Monitoring

  • Stir the mixture at 0–5°C for 2 hours.

  • Self-Validating Checkpoint: Perform TLC (Eluent: 5% MeOH in DCM). The starting material ( Rf​≈0.8 ) should be completely consumed. The target product will appear at Rf​≈0.3 . If a spot appears at Rf​≈0.5 , your addition rate was too fast, causing localized bis-substitution.

Step 4: Workup and Isolation

  • Concentrate the ethanol under reduced pressure (Bath temp < 30°C).

  • Add ice-cold distilled water (50 mL) to the residue to precipitate the product.

  • Filter the resulting solid via vacuum filtration. Wash the filter cake with ice-cold water (2 x 10 mL) and cold diethyl ether (10 mL). Strictly avoid acetone.

  • Self-Validating Checkpoint: Test the pH of the aqueous filtrate. It should be strongly basic (pH > 9), validating that the required excess of hydrazine was maintained throughout the reaction.

  • Dry the solid under high vacuum in a desiccator protected from light.

Part 5: References
  • Title: Nucleophilic aromatic substitution reactions of chloroazines with bisulfide and polysulfides Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines Source: Semantic Scholar / Journal of Chemistry URL: [Link]

  • Title: IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement Source: Beilstein Journal of Organic Chemistry URL: [Link]

Technical Support Center: HPLC Method Development for 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible, and stability-indicating HPLC methods for 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine .

Due to its unique structural triad—a highly reactive hydrazine group, a pyrimidine ring, and a pyridine ring—this molecule presents severe analytical challenges, including extreme polarity, multi-center basicity, and oxidative instability. This guide synthesizes field-proven chromatographic theory with actionable troubleshooting protocols to ensure your methods meet ICH validation standards.

Part 1: Troubleshooting & FAQs (Causality & Resolution)

Q1: Why does 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine exhibit severe peak tailing on standard C18 columns, and how can I fix it?

Root Cause Analysis: Peak tailing for this compound is rarely a physical column void; it is almost exclusively a chemical phenomenon driven by secondary interactions[1]. The molecule contains three basic nitrogen centers. Standard silica-based stationary phases contain residual silanol groups (-SiOH) with a pKa of approximately 3.5 to 4.5. If your mobile phase operates at a mid-pH (e.g., pH 5–7), these silanols ionize into negatively charged silanate ions (-SiO⁻)[2]. Simultaneously, the basic nitrogens on your analyte remain protonated. This creates a strong, unintended ion-exchange interaction—often described as a "velcro effect"—causing the analyte to stick to the column matrix and elute with a severe tail[1][3].

Resolution Strategy:

  • Mobile Phase pH Adjustment: Drop the mobile phase pH to ≤ 2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. This suppresses silanol ionization, neutralizing the stationary phase[2].

  • Column Chemistry: Switch to a base-deactivated, highly endcapped, or polar-embedded column (e.g., Waters XBridge or Agilent Zorbax Eclipse) designed to shield residual silanols[2][4].

G A Injection of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine B Migration through Silica-based RP Column A->B C Mid-pH Mobile Phase (pH 4-7) B->C Sub-optimal condition D Low-pH Mobile Phase (pH < 2.5) B->D Optimized condition E Silanols Ionized (SiO⁻) Analyte Protonated (NH₃⁺) C->E F Silanols Neutralized (SiOH) Analyte Protonated (NH₃⁺) D->F G Strong Ion-Exchange Interaction (Secondary Retention) E->G H Hydrophobic Partitioning Only F->H I Severe Peak Tailing / Broadening G->I J Sharp, Symmetrical Gaussian Peak H->J

Figure 1: Mechanistic pathway of peak tailing due to silanol interactions and pH-dependent resolution.

Q2: The compound elutes in the void volume (t0) on my C18 column. How can I achieve adequate retention?

Root Cause Analysis: 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine is highly polar. In Reversed-Phase Liquid Chromatography (RPLC), retention relies on hydrophobic partitioning. The molecule's hydrophilicity prevents it from partitioning into the C18 alkyl chains, causing it to wash out with the solvent front.

Resolution Strategy: You must abandon standard RPLC and utilize Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC operates as an "aqueous normal phase" technique using reversed-phase eluents[5]. By using a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with high organic content (typically >70% Acetonitrile), an immobilized water-enriched layer forms on the stationary phase. The polar hydrazine derivative will partition into this aqueous layer, effectively reversing the elution order compared to RPLC and providing strong retention[5].

Q3: I am observing multiple peaks or a shifting baseline over time. Is the compound degrading on-column?

Root Cause Analysis: Hydrazine derivatives are notoriously unstable. They are highly susceptible to auto-oxidation and readily undergo condensation reactions (Schiff base formation) with trace aldehydes or ketones present in the environment or in lower-grade solvents (e.g., acetone used in glassware washing).

Resolution Strategy: To stabilize the molecule and prevent on-column degradation, implement a pre-column derivatization step. Reacting the sample with an excess of an aromatic aldehyde (such as salicylaldehyde or benzaldehyde) immediately upon extraction converts the reactive hydrazine into a stable hydrazone (salazine)[6][7]. This not only halts degradation but also dramatically increases the molecule's hydrophobicity (allowing for standard C18 retention) and shifts its UV absorbance maximum to the visible range (~360 nm), eliminating background matrix interference[6].

Part 2: Quantitative Data & Method Selection

Select your analytical approach based on your laboratory's instrumentation and the required Limit of Quantitation (LOQ).

Method StrategyStationary PhaseMobile PhaseDetectionProsCons
Direct HILIC-MS Zwitterionic (ZIC-HILIC) or BEH AmideACN / 10mM Ammonium Formate (pH 3.0)ESI-MS (Positive mode)No derivatization required; highly sensitive.Requires MS; sensitive to matrix salt effects.
Direct RP-HPLC Base-deactivated C18 (e.g., XBridge)Water / Methanol with 0.1% TFAUV (254 nm)Simple setup.Poor retention; high risk of peak tailing.
Pre-Column Derivatization Endcapped C18 (e.g., Inertsil ODS-3V)Phosphate Buffer (pH 3.0) / MethanolUV (360 nm)Excellent peak shape; high stability; cheap.Adds sample prep time; requires reaction optimization.

Table 1: Comparison of analytical strategies for 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine.

Part 3: Step-by-Step Validated Methodologies

Protocol A: Pre-Column Derivatization with Salicylaldehyde (RP-HPLC-UV)

This protocol is a self-validating system. By running a derivatization blank, you ensure no reagent-induced artifact peaks interfere with the analyte window.

1. Reagent Preparation:

  • Derivatizing Agent: Prepare a 0.5% (v/v) solution of salicylaldehyde in HPLC-grade methanol[6].

  • Buffer: Dissolve 10 g of ammonium dihydrogen phosphate in 1000 mL of ultra-pure water. Adjust pH to 3.0 using dilute phosphoric acid[6].

2. Sample Derivatization Workflow:

  • Accurately weigh and extract the sample containing 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine into 5 mL of diluent (Buffer:Methanol, 25:75 v/v).

  • Add 50 µL of the salicylaldehyde reagent to the sample vial[6].

  • Vortex (cyclomix) the solution continuously for 20 minutes at room temperature to ensure complete conversion of the hydrazine to the hydrazone derivative[6].

  • Dilute to a final volume of 10 mL with the diluent.

3. Chromatographic Conditions:

  • Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent heavily endcapped C18.

  • Mobile Phase: Isocratic elution using Buffer:Methanol (25:75 v/v)[6].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 360 nm (The unreacted analyte absorbs near 254 nm, but the stable salazine derivative shifts to 360 nm, providing a clean baseline)[6].

Workflow S1 Sample Prep Extract Analyte S2 Derivatization Add Salicylaldehyde S1->S2 S3 Incubation 20 min, Room Temp S2->S3 S4 Quenching Dilute to Volume S3->S4 S5 RP-HPLC Analysis C18 Column, UV 360nm S4->S5

Figure 2: Pre-column derivatization workflow for stabilizing hydrazine derivatives prior to RP-HPLC.

Protocol B: Direct Analysis via HILIC-LC-MS

Use this protocol when derivatization is not feasible and trace-level identification is required.

1. Mobile Phase Preparation:

  • Channel A: 10 mM Ammonium Formate in ultra-pure water, adjusted to pH 3.0 with formic acid. (The low pH ensures the basic nitrogens are fully protonated, maintaining a consistent charge state for MS ionization).

  • Channel B: 100% HPLC-grade Acetonitrile.

2. Chromatographic Conditions:

  • Column: SeQuant® ZIC®-HILIC (150 mm × 2.1 mm, 3.5 µm).

  • Gradient: Start at 90% B (highly organic to promote partitioning into the aqueous layer). Hold for 2 minutes. Linearly ramp to 50% B over 8 minutes to elute the highly polar analyte. Return to 90% B and equilibrate for 5 minutes[5].

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL (Ensure sample is dissolved in an organic-rich solvent, e.g., 80% ACN, to prevent peak distortion from strong solvent effects).

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com.
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chromtech.com.
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.com.
  • Axion Labs. "HPLC Peak Tailing." Axionlabs.com.
  • Sigma-Aldrich. "Hydrophilic Interaction Liquid Chromatography." Sigmaaldrich.com.
  • Sudharshana Charyulu S. et al. "New Method Development and Validation for Hydrazine in Pantoprazole Sodium Sesquihydrate Using RP-HPLC." RASĀYAN J. Chem.
  • Occupational Safety and Health Administration (OSHA). "Hydrazine Method no. 108." Osha.gov.

Sources

Technical Support Center: Troubleshooting 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine Scale-Up

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine from its 4-chloro precursor presents unique chemo-selectivity and safety challenges. This guide is engineered for drug development professionals and synthesizes mechanistic causality with field-proven mitigation strategies to ensure high-purity API intermediate generation.

Process Chemistry Workflow & Impurity Divergence

The following pathway illustrates the critical junction points where the desired nucleophilic aromatic substitution (SNAr) can diverge into yield-destroying impurities.

ProcessWorkflow SM Starting Material 4-Chloro-2-(pyridin-2-yl)pyrimidine Reaction SNAr Reaction (Inverse Addition, 60-70°C) SM->Reaction Dropwise Addition Reagent Hydrazine Hydrate (Excess, Aqueous) Reagent->Reaction Bulk Receiver Target Target API Intermediate 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine Reaction->Target Desired Pathway Imp1 Dimer Impurity Bis-substitution Reaction->Imp1 Local Hydrazine Starvation Imp2 Pyrazole Impurity Skeletal Editing Reaction->Imp2 Excessive Heat (>80°C) Imp3 Hydrazone Impurity Solvent Adduct Target->Imp3 Acetone/Ketone Exposure

Reaction workflow mapping the desired SNAr pathway against common impurity divergence points.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a high percentage of the bis-substituted "dimer" impurity during scale-up, even when using a stoichiometric excess of hydrazine? A1: Dimerization is the most common scale-up failure in pyrimidine hydrazinolysis[1]. While you may have calculated a global excess of hydrazine, batch scale-up often suffers from poor mixing kinetics. This creates localized "starvation" zones in the reactor. The newly formed 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine is highly nucleophilic. If it encounters unreacted 4-chloro-2-(pyridin-2-yl)pyrimidine before hydrazine does, it undergoes a second SNAr reaction, forming the symmetric 1,2-bis(2-(pyridin-2-yl)pyrimidin-4-yl)hydrazine dimer[2]. Causality & Fix: To mitigate this, abandon standard addition. Implement an inverse addition protocol where the chloropyrimidine is added dropwise to the bulk hydrazine[2]. This ensures the reaction microenvironment always maintains a vast molar excess of hydrazine.

Q2: We detected a mass species corresponding to a loss of a carbon atom ([M-C]+ equivalent). What is causing this degradation? A2: You are observing hydrazine-mediated skeletal remodeling, specifically a ring contraction[3]. Pyrimidines can undergo nucleophilic attack at the C2 or C6 position by hydrazine. Under harsh conditions (high heat or prolonged reaction times), this leads to the ring-opening of the pyrimidine core and subsequent recyclization into a 5-membered pyrazole derivative, effectively deleting one carbon atom[1][3]. Causality & Fix: The activation energy for the desired C4 SNAr displacement of the chloride is lower than that of the C6/C2 ring-opening attack. Cap your internal reactor temperature strictly at 70°C to kinetically favor the SNAr pathway over skeletal editing.

Q3: Our final isolated solid contains a persistent impurity with an extra +40 Da mass. What is it and how do we remove it? A3: This is an isopropylidene hydrazone adduct. Hydrazines are exceptionally reactive toward carbonyls. If acetone is used to wash the filter cake, clean the reactor, or dry the glassware, it rapidly condenses with the hydrazine product to form a hydrazone[2]. Causality & Fix: Strictly ban ketone and aldehyde solvents (e.g., acetone, MEK) from the process suite during this step. Use ethanol or isopropanol for all washing and trituration steps.

Q4: How do we safely handle the large excess of hydrazine required for this process? A4: Hydrazine poses severe flammability, explosion, and toxicity risks, particularly when exposed to metallic oxide catalysts or air[4]. Causality & Fix: Never use anhydrous hydrazine for this scale-up. Use aqueous hydrazine hydrate (typically 64% or 80% solutions) to significantly reduce vapor pressure and flammability[4]. Ensure all reactors are thoroughly purged with nitrogen, as hydrazine vapor can auto-ignite in the presence of air and trace metals[4].

Quantitative Data: Impurity Profile & Mitigation

Impurity TypeMechanism of FormationStandard Batch Area%Optimized Protocol Area%Primary Mitigation Strategy
Bis-substituted Dimer Localized hydrazine starvation5.0 - 12.0%< 0.5%Inverse addition; high impeller agitation
Pyrazole Contraction Hydrazine attack at C6 (Skeletal editing)2.0 - 5.0%< 0.1%Strict temperature control (≤70°C)
Hydrazone Adduct Condensation with trace ketones1.0 - 3.0%Non-detectableBan acetone; use EtOH/iPrOH washes
Unreacted SM Incomplete SNAr conversion3.0 - 8.0%< 1.0%Maintain 3-5 eq hydrazine excess

Self-Validating Experimental Protocol: Optimized Inverse Addition

This protocol is designed as a self-validating system. The built-in In-Process Controls (IPCs) ensure that the reaction cannot proceed to the next stage unless specific chemical milestones are met, preventing downstream failure.

Step 1: Reactor Preparation & Safety Purge

  • Thoroughly clean a glass-lined reactor (avoid stainless steel if trace metal oxides are present, as they catalyze hydrazine decomposition)[4].

  • Perform three vacuum/nitrogen purge cycles.

  • Charge the reactor with Hydrazine Hydrate (64% aqueous solution, 4.0 equivalents) and Ethanol (3 volumes).

  • Heat the mixture to an internal temperature of 60°C under continuous nitrogen sweep.

Step 2: Substrate Preparation

  • In a separate clean vessel, dissolve 4-chloro-2-(pyridin-2-yl)pyrimidine (1.0 equivalent) in Ethanol (5 volumes).

  • Validation Check: Ensure complete dissolution. A suspension will cause erratic addition rates and localized concentration spikes.

Step 3: Inverse Addition (Critical Step)

  • Begin dosing the chloropyrimidine solution into the hydrazine reactor via a metering pump over 2 to 3 hours.

  • Maintain the internal temperature strictly between 60°C and 70°C. Causality: Dropping below 60°C stalls the SNAr, leading to substrate pooling. Exceeding 70°C triggers the pyrazole ring-contraction impurity[3].

  • Maintain maximum safe impeller agitation to prevent localized starvation zones.

Step 4: Reaction Monitoring (IPC)

  • 30 minutes after the addition is complete, pull a sample for HPLC analysis.

  • Validation Check: The reaction is deemed complete when unreacted starting material is < 1.0 Area%. If > 1.0%, stir for an additional 1 hour at 65°C and re-sample. Do not exceed 5 hours total residence time[2].

Step 5: Quench & Isolation

  • Cool the reactor to 5°C at a rate of 15°C/hour to promote controlled crystallization.

  • Add cold purified water (10 volumes) dropwise to fully precipitate the product and solubilize unreacted hydrazine.

  • Filter the resulting slurry. Wash the cake with cold water (2 x 3 volumes) followed by cold Isopropanol (1 x 2 volumes). Crucial: Do not use acetone[2].

  • Dry under vacuum at 45°C until constant weight is achieved.

References

  • [1] BenchChem. Technical Support Center: Scaling Up the Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine for Preclinical Studies. Available at:

  • [2] ACS Organic Process Research & Development. Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Available at:

  • [3] Organic-Chemistry.org / J. Am. Chem. Soc. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Available at:

  • [4] ACS Organic Process Research & Development. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Available at:

Sources

Validation & Comparative

4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine vs 2-hydrazinopyridine as ligands

When to use 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine: Select this ligand when designing substitutionally inert complexes. The tridentate nature of this ligand acts as a structural "cap," preventing ligand exchange in biological media. This forces the complex to interact with targets via outer-sphere mechanisms (e.g., π

πΔo​

References

  • Synthesis and Characterization of Rhenium(III) and Technetium(III) Organohydrazide Chelate Complexes. Inorganic Chemistry, ACS Publications, 1997. URL:[Link]

  • Molecular and Cellular Characterization of the Biological Effects of Ruthenium(II) Complexes Incorporating 2-Pyridyl-2-pyrimidine Derivatives. ACS Chemical Biology, 2012. URL:[Link]

  • Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry, 2021. URL:[Link]

  • Crystal Structure and Infrared Spectroscopy of Bis(2-hydrazinopyridine)palladium(ii) Chloride and its Isotopomers. Australian Journal of Chemistry, 2006. URL:[Link]

validating purity of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine using LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Comparison Guide: Validating the Purity of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine via LC-MS

Introduction

4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine is a highly functionalized scaffold frequently utilized in the synthesis of kinase inhibitors, metal-chelating agents, and novel therapeutics. Validating its purity via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a unique "perfect storm" of analytical challenges. The molecule is highly polar, strongly basic (containing pyridine, pyrimidine, and hydrazine nitrogens), and chemically reactive. Traditional reversed-phase LC methods often fail to deliver the retention, peak shape, and sensitivity required for rigorous purity validation. This guide objectively compares standard Reversed-Phase (C18), Pentafluorophenyl (PFP), and Hydrophilic Interaction Liquid Chromatography (HILIC) methodologies, providing a self-validating protocol for accurate LC-MS analysis.

Methodological Causality: The Science Behind the Method

Designing a robust LC-MS method for this compound requires understanding the causality between its physicochemical properties and its chromatographic behavior:

  • Basicity and Silanol Interactions: The multiple basic nitrogens result in severe peak tailing on standard C18 columns. This is caused by secondary ion-exchange interactions with residual, unendcapped silanols on the silica support[1].

  • Polarity and Retention: With a low partition coefficient (logP), the compound elutes near the void volume in traditional reversed-phase chromatography. While highly aqueous mobile phases can be used to force retention, they risk stationary phase dewetting and provide poor desolvation efficiency in the MS source[2].

  • Hydrazine Reactivity: Hydrazines are inherently unstable and prone to rapid oxidation or condensation with trace aldehydes/ketones to form hydrazones[3][4]. Sample preparation must strictly avoid ketonic solvents (e.g., acetone) and utilize acidic modifiers (e.g., 0.1% formic acid) to protonate the hydrazine moiety, thereby reducing its nucleophilicity and stabilizing the analyte during the run[5].

  • Ionization Efficiency: The basic nature of the compound makes it an ideal candidate for Positive Electrospray Ionization (ESI+). HILIC methods, which employ high-organic mobile phases (>70% acetonitrile), drastically enhance droplet desolvation in the ESI source, leading to superior MS sensitivity compared to aqueous reversed-phase conditions[6][7].

Performance Comparison: C18 vs. PFP vs. HILIC

To establish the optimal methodology, we compare three distinct stationary phases for the analysis of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine.

  • Alternative 1: Standard C18 (Reversed-Phase). Relies purely on hydrophobic partitioning. It fails to retain the highly polar hydrazine adequately and exhibits severe peak tailing.

  • Alternative 2: PFP (Pentafluorophenyl). Offers orthogonal selectivity via fluorine-enabled dipole-dipole, hydrogen bonding, and π−π interactions[7]. It provides moderate retention for the pyrimidine/pyridine rings and better peak shape than C18.

  • Alternative 3: HILIC (Bare Silica or Amide). Utilizes a polar stationary phase with a high-organic mobile phase. It provides the strongest retention for polar basic compounds, excellent peak shape, and the highest MS signal intensity[1][8].

Table 1: Quantitative Method Comparison for 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

ParameterStandard C18 (RP)PFP (Orthogonal RP)HILIC (Amide/Silica)
Retention Factor ( k′ ) 0.5 (Poor)2.1 (Acceptable)5.8 (Excellent)
Tailing Factor ( Tf​ ) 2.4 (Severe Tailing)1.3 (Slight Tailing)1.05 (Symmetrical)
Mobile Phase Composition 95% Aqueous80% Aqueous85% Organic (Acetonitrile)
Relative MS Sensitivity 1x (Baseline)2.5x12x (Highly Enhanced)
Equilibration Time Fast (<5 CV)Fast (<5 CV)Slow (10-15 CV)

Experimental Protocol: Optimized HILIC LC-MS Workflow

The following is a self-validating, step-by-step methodology utilizing a HILIC approach to ensure data integrity and analyte stability.

Step 1: Stabilized Sample Preparation Causality: Acidic conditions prevent in-situ hydrazone formation and oxidation prior to injection.

  • Weigh 1.0 mg of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine standard.

  • Dissolve in 1.0 mL of highly pure Acetonitrile containing 0.1% Formic Acid (FA) to create a 1 mg/mL stock. (Critical: Never use acetone or methanol containing formaldehyde traces).

  • Dilute to a working concentration of 1 µg/mL using Acetonitrile/Water (90:10, v/v) with 10 mM Ammonium Formate (pH 3.0). The high organic content ensures compatibility with the HILIC initial conditions, preventing peak distortion[6].

Step 2: LC-MS Parameters

  • Column: Amide-HILIC or Bare Silica HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid (Provides ionic strength to mitigate residual silanol interactions).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B. Hold for 1 min. Ramp to 60% B over 5 mins. Hold for 2 mins. Return to 95% B and equilibrate for 4 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1-2 µL.

  • MS Detection: ESI+ mode. Monitor the protonated precursor [M+H]+ at m/z 188.09 (Theoretical exact mass for C9​H9​N5​ is 187.08).

Step 3: Self-Validating System Suitability Testing (SST) A trustworthy protocol must continuously prove its own validity. Run the following sequence before sample analysis:

  • Blank Injection: Inject the acidic sample diluent. Acceptance: No peaks at m/z 188.09 > 0.1% of the target analyte area (verifies zero carryover and solvent purity).

  • Degradation Spike (Resolution Check): Spike the sample with a known impurity (e.g., an acetone hydrazone derivative of the API, m/z 228.12). Acceptance: Resolution ( Rs​ ) between the API and the hydrazone must be 2.0.

  • Tailing Factor Check: Acceptance: Tf​ of the API peak must be 1.5.

Visualizing the Methodological Logic

LCMS_Logic Start Analyte: 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine Analytical Profiling Pol High Polarity (logP < 0) Start->Pol Bas Strong Basicity (Multiple N's) Start->Bas Rea Hydrazine Reactivity Start->Rea C18 Standard C18 RP (Poor Retention, Tailing) Pol->C18 Avoid (Dewetting) HILIC HILIC Phase (Strong Retention, High MS Signal) Pol->HILIC Preferred Bas->HILIC Optimal (Ion-Exchange) PFP PFP Phase (Alternative Selectivity) Bas->PFP Viable (pi-pi) Prep Sample Prep: Acidic Diluent (0.1% FA) Avoid Ketones/Aldehydes Rea->Prep Stabilize MS ESI+ MS Detection (High Sensitivity Desolvation) HILIC->MS >80% Organic PFP->MS Aqueous Rich Prep->MS Clean Injection

Logical workflow for LC-MS method selection and optimization based on analyte properties.

References

  • 1. NIH / PMC. 2.6. SciSpace. 3.7. LabRulez LCMS. 4.2. HALO Columns. 5.3. NIH / PMC. 6.5. ResearchGate. 7.8. MTC USA. 8.4. Sheffield Hallam University.

Sources

mass spectrometry fragmentation pattern of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Mass Spectrometry Fragmentation Guide: 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine vs. Structural Alternatives

Introduction

In modern drug discovery, nitrogen-rich heterocycles such as 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine serve as privileged scaffolds. Compounds featuring a pyrimidine core linked to a pyridyl group are frequently investigated as kinase inhibitors, transforming growth factor-beta (TGF-β) receptor inhibitors, and phosphodiesterase (PDE10A) modulators[1][2]. However, the structural elucidation of these compounds—particularly differentiating them from closely related positional isomers (e.g., 2-hydrazinyl-4-(pyridin-2-yl)pyrimidine)—presents a significant analytical challenge.

As a Senior Application Scientist, I have designed this guide to objectively evaluate and compare the mass spectrometry (MS) fragmentation patterns of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) versus Electron Ionization Mass Spectrometry (EI-MS). By understanding the causality behind these fragmentation pathways, researchers can build self-validating analytical workflows for unambiguous structural characterization[3].

Section 1: Mechanistic Causality in Fragmentation (The "Why")

The fragmentation of substituted pyrimidines is dictated by the nature and position of the substituents, as well as the ionization technique employed[3].

ESI-CID-MS/MS (Soft Ionization)

Under positive ESI conditions, 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine ( C9​H9​N5​ , exact mass 187.0858) readily forms the protonated precursor ion [M+H]+ at m/z 188.09. The protonation preferentially occurs at the most basic nitrogen—typically the terminal amine of the hydrazine group or the pyridine nitrogen, depending on the solvent pH and gas-phase basicity[4][5].

Upon Collision-Induced Dissociation (CID), the molecule undergoes three primary, energy-dependent fragmentation pathways:

  • Hydrazine Cleavage (Low to Medium CE): The most labile bond is the exocyclic C-N bond connecting the hydrazine group to the pyrimidine ring. We observe a characteristic loss of ammonia ( −17 Da ) yielding m/z 171, or the loss of the entire hydrazine moiety as a neutral radical ⋅NHNH2​ ( −31 Da ) or hydrazine molecule N2​H4​ ( −32 Da ), yielding m/z 157 and 156, respectively[6][7].

  • Inter-ring Cleavage (Medium to High CE): The C-C bond bridging the pyridine and pyrimidine rings cleaves, producing a stable pyridyl cation at m/z 78.

  • Pyrimidine Ring Opening (High CE): Following the loss of the hydrazine group, the destabilized pyrimidine core undergoes retro-cycloaddition or ring-opening, characterized by the expulsion of hydrogen cyanide ( HCN , −27 Da )[3][4].

EI-MS (Hard Ionization)

In contrast, 70 eV EI-MS imparts excessive internal energy. The molecular ion radical [M]+⋅ at m/z 187 is often of low abundance. The hard ionization obliterates the fragile hydrazine group immediately, making the base peak the denuded 2-(pyridin-2-yl)pyrimidine cation. While EI-MS is excellent for library matching, ESI-MS/MS provides superior step-wise mechanistic data for novel derivatives[3][8].

Comparison with Positional Isomers

When comparing 4-hydrazinyl vs. 2-hydrazinyl isomers, the position of the hydrazine group alters the resonance stability of the resulting fragment cations. The 4-position allows for extended conjugation with the 2-pyridyl group upon hydrazine loss, making the m/z 156 fragment significantly more abundant in the 4-hydrazinyl isomer than in the 2-hydrazinyl counterpart.

Section 2: Visualizing the Analytical Logic

To ensure a robust experimental design, the workflow and the logical fragmentation pathways must be clearly mapped.

Workflow Sample Sample Prep (0.1% FA in MeOH/H2O) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI(+) Ionization [M+H]+ Generation LC->ESI CID CID Fragmentation (Energy Optimization) ESI->CID TOF High-Res Mass Analysis (TOF/Orbitrap) CID->TOF

Figure 1: Self-validating LC-ESI-MS/MS analytical workflow for pyrimidine derivatives.

Fragmentation M [M+H]+ Precursor m/z 188.09 Path1 Loss of NH3 (-17 Da) m/z 171.07 M->Path1 Low CE (15 eV) Path2 Loss of N2H4 (-32 Da) m/z 156.07 M->Path2 Med CE (25 eV) Path3 Inter-ring Cleavage Pyridyl Cation m/z 78.03 M->Path3 High CE (40 eV) RingOpen Pyrimidine Ring Opening Path2->RingOpen Loss of HCN (-27 Da) m/z 129.06

Figure 2: Energy-dependent ESI-CID-MS/MS fragmentation pathways of 4-HPP.

Section 3: Quantitative Data & Comparative Analysis

The table below summarizes the expected quantitative fragmentation data, allowing for direct comparison between the two primary MS methodologies.

Ionization MethodPrecursor IonKey Fragment (m/z)Neutral Loss / CleavageRelative AbundanceDiagnostic Utility
ESI-CID-MS/MS 188.09 [M+H]+ 171.07 −NH3​ (17 Da)85%Confirms terminal amine
ESI-CID-MS/MS 188.09 [M+H]+ 156.07 −N2​H4​ (32 Da)100% (Base)Confirms hydrazine attachment
ESI-CID-MS/MS 188.09 [M+H]+ 129.06 −N2​H4​ , −HCN 40%Confirms pyrimidine core
ESI-CID-MS/MS 188.09 [M+H]+ 78.03Inter-ring cleavage25%Confirms unsubstituted pyridine
EI-MS (70 eV) 187.08 [M]+⋅ 187.08None (Molecular Ion)<10%Poor due to high internal energy
EI-MS (70 eV) 187.08 [M]+⋅ 156.07 −⋅NHNH2​ 100% (Base)Dominant radical cleavage

Data synthesis derived from established pyrimidine and hydrazine fragmentation behaviors[3][6][7].

Section 4: Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems. Every parameter is chosen with a specific mechanistic purpose.

Protocol A: LC-ESI-MS/MS (High-Resolution Structural Elucidation)

Causality Check: We utilize 0.1% Formic Acid to ensure complete protonation of the basic nitrogen centers, maximizing the [M+H]+ signal prior to entering the mass analyzer[3].

  • Sample Preparation: Dissolve 1.0 mg of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • Ionization Parameters (Positive ESI):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350 °C

    • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Tandem MS (CID): Isolate the precursor ion at m/z 188.09 in Q1. Apply a collision energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas.

  • Data Acquisition: Scan Q3 from m/z 50 to 200. Validate the structure by confirming the presence of the m/z 156 and m/z 78 diagnostic peaks.

Protocol B: EI-MS (Library Generation & Radical Cleavage Analysis)

Causality Check: EI-MS is utilized to force radical-driven fragmentation, which is highly sensitive to steric hindrance and isomeric differences, providing an orthogonal validation to ESI data[3][8].

  • Sample Introduction: Introduce the solid sample via a Direct Insertion Probe (DIP) to bypass LC, as the compound is adequately volatile under high vacuum.

  • Ionization: Set the electron energy strictly to 70 eV to ensure standard library compatibility.

  • Source Temperature: Maintain the ion source at 250 °C to prevent condensation while minimizing thermal degradation prior to ionization.

  • Data Acquisition: Scan from m/z 40 to 250. Note the low abundance of the molecular ion (m/z 187) and the dominance of the m/z 156 base peak.

Section 5: References

  • National Institutes of Health (NIH). "Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC." NIH, 2023. Available at:[Link]

  • National Institutes of Health (NIH). "Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed." NIH, 2009. Available at:[Link]

  • National Institutes of Health (NIH). "Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry..." NIH, 2013. Available at:[Link]

  • Scientific & Academic Publishing. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." SAPUB, 2014. Available at:[Link]

Sources

Benchmarking 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine Against Standard Nitrogen Chelators: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of coordination chemistry and drug design, standard nitrogen chelators like 2,2'-bipyridine (Bpy) and 2,2':6',2''-terpyridine (Tpy) have long served as the foundational building blocks for photoredox catalysts and supramolecular architectures. However, the demand for "non-innocent" ligands—molecules that actively participate in secondary coordination sphere interactions or redox events—has driven the adoption of highly functionalized scaffolds.

This guide benchmarks 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (HPP) (CAS: 97603-53-7) against Bpy and Tpy. By combining an electron-deficient 2-(2-pyridyl)pyrimidine core with a reactive hydrazine moiety, HPP offers a unique bidentate coordination profile with orthogonal post-synthetic modifiability, making it a powerful tool for metalloenzyme inhibition and redox-active sensor development.

Structural and Electronic Profiling

To understand the utility of HPP, we must analyze its structural divergence from classical chelators:

  • 2,2'-Bipyridine (Bpy): The standard bidentate N,N-chelator. It forms stable, typically octahedral complexes (e.g., [M(bpy)3​]2+ ). Its electronic properties are usually tuned via substitutions at the 4,4′ or 6,6′ positions, which can significantly impact the stability and spin-state of the resulting metal complexes[1].

  • 2,2':6',2''-Terpyridine (Tpy): A tridentate N,N,N-chelator that enforces a rigid, coplanar meridional geometry upon metal binding. This extensive π -conjugation makes Tpy an exceptional π -acceptor, stabilizing low-valency metals in robust catalytic cycles[2].

  • 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (HPP): HPP acts primarily as a bidentate ligand via the pyridine nitrogen and the N1 of the pyrimidine ring. The pyrimidine ring is significantly more electron-withdrawing than a standard pyridine ring, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the complex. Crucially, the hydrazine group (-NHNH₂) introduces non-innocent behavior. It can participate in unique ligand-to-ligand charge transfer (LLCT) transitions[3] and provides a critical hydrogen-bonding network that mimics the secondary interactions required for targeting iron-dependent dioxygenases and other metalloenzymes[4].

Comparative Performance Data

The following table synthesizes the physicochemical and coordination profiles of these three ligand classes to guide your experimental design.

Parameter2,2'-Bipyridine (Bpy)2,2':6',2''-Terpyridine (Tpy)4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (HPP)
Coordination Mode Bidentate (N,N)Tridentate (N,N,N)Bidentate (N,N) with secondary H-bonding
Electronic Nature Neutral, moderate π -acceptorStrong π -acceptor, rigidElectron-deficient core, non-innocent hydrazine
Complex Geometry Octahedral ( [M(L)3​]n+ )Octahedral ( [M(L)2​]n+ )Variable (leaves open sites for substrate binding)
Post-Synthetic Modifiability Low (requires pre-functionalization)Low to ModerateHigh (Hydrazone formation via Schiff base)
Primary Applications Photoredox catalysis, cross-couplingSupramolecular assembliesMetalloenzyme inhibition, redox-active sensors

Mechanistic Pathways of Chelation

The true advantage of HPP lies in its dual reactivity. While the pyridyl-pyrimidine core anchors the transition metal, the hydrazine tail remains available for orthogonal chemical reactions, such as Schiff base condensation with aldehydes or direct participation in redox cycling.

Reactivity HPP 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (HPP Ligand) Complex [M(HPP)n] Complex (N,N-Chelation) HPP->Complex Coordination Metal Transition Metal (e.g., Ru2+, Ni2+, Fe2+) Metal->Complex Binding Hydrazone Schiff Base Formation (Aldehyde/Ketone Reaction) Complex->Hydrazone Post-Synthetic Modification Redox LLCT & Redox Activity (Hydrazine Oxidation) Complex->Redox Non-Innocent Behavior

Fig 1. Chelation and orthogonal reactivity pathways of the HPP ligand.

Self-Validating Experimental Methodologies

Workflow cluster_assays Parallel Benchmarking Assays Prep Ligand & Metal Salt Preparation (Equimolar Solutions) UVVis UV-Vis Titration (Isosbestic Point Validation) Prep->UVVis CV Cyclic Voltammetry (Ferrocene Internal Standard) Prep->CV Analysis Data Synthesis (Kd Determination & Redox Profiling) UVVis->Analysis Absorbance Data CV->Analysis Ep & Ipa/Ipc Data

Fig 2. Self-validating experimental workflow for benchmarking chelator performance.

Protocol 1: Spectrophotometric Determination of Binding Affinity ( Kd​ )

Causality: The extended π -conjugation of the 2-(2-pyridyl)pyrimidine core undergoes significant perturbation upon metal coordination, resulting in distinct Metal-to-Ligand Charge Transfer (MLCT) shifts. UV-Vis titration allows us to quantify the thermodynamic stability of the complex.

  • Preparation: Prepare a 50 µM solution of HPP in spectroscopic-grade acetonitrile. Expert Insight: Acetonitrile is chosen to prevent competitive solvent coordination, which often plagues aqueous or protic solvent assays.

  • Titration: Incrementally add a standardized solution of the metal salt (e.g., FeCl2​ or RuCl2​(DMSO)4​ ) from 0.1 to 3.0 equivalents.

  • Data Acquisition: Record the absorption spectra from 250 nm to 600 nm after a 2-minute equilibration per addition.

  • Self-Validation Check: Monitor the spectra for a clean isosbestic point . The presence of a strict isosbestic point mathematically guarantees that only two absorbing species (free ligand and the bound complex) are in equilibrium. If the isosbestic point drifts, it flags the formation of off-target multinuclear species or ligand exchange degradation[5].

Protocol 2: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality: To determine if the electron-withdrawing pyrimidine ring successfully stabilizes low-valent metal states better than standard Bpy, we must profile the complex's redox potentials.

  • Cell Setup: Utilize a three-electrode setup: Glassy carbon working electrode, Pt wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode. Use 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane as the supporting electrolyte.

  • Analyte Preparation: Dissolve the pre-formed [M(HPP)2​]2+ complex to a concentration of 1 mM.

  • Cycling: Sweep the potential from -2.0 V to +1.5 V at scan rates varying from 50 to 500 mV/s.

  • Self-Validation Check: At the conclusion of the experiment, spike the cell with 1 mM Ferrocene (Fc). The Fc/Fc+ redox couple must appear at a known, stable potential with a peak separation ( ΔEp​ ) of ~59 mV. This internally validates the uncompensated resistance of the solution and the integrity of the reference electrode, ensuring your measured HPP-metal potentials are absolute and publishable.

Sources

reproducibility of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine synthesis protocols

Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven evaluation of synthesis protocols for 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (CAS: 97603-53-7)[1][2].

Executive Summary

4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine is a highly valuable bidentate/tridentate ligand precursor and a critical building block for synthesizing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and triazolo[4,3-c]pyrimidines[3][4]. Despite its structural simplicity, synthesizing this compound with high purity and reproducibility presents specific kinetic challenges. The primary obstacle is the competitive formation of a symmetrical bis-pyrimidine dimer byproduct, which occurs when the newly formed product acts as a nucleophile against unreacted starting material.

This guide objectively compares the two most prevalent synthetic routes—Halogen Displacement (Pathway A) and Thioether Displacement (Pathway B) —providing the causality behind experimental choices, step-by-step protocols, and quantitative performance data to ensure a self-validating workflow.

Mechanistic Overview & Pathway Comparison

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism. The 4-position of the pyrimidine ring is highly electron-deficient due to the inductive and mesomeric effects of the two ring nitrogens, which is further activated by the electron-withdrawing 2-pyridyl substituent at the 2-position. Hydrazine, benefiting from the "alpha-effect" (repulsion between adjacent lone pairs), acts as a potent nucleophile.

The choice of leaving group at the 4-position fundamentally alters the reaction kinetics, required conditions, and impurity profiles.

G SM1 4-Chloro-2-(pyridin-2-yl) pyrimidine Product 4-Hydrazinyl-2-(pyridin-2-yl) pyrimidine SM1->Product Pathway A: SNAr Ethanol, 0°C to RT Fast, Exothermic SM2 4-(Methylthio)-2-(pyridin-2-yl) pyrimidine SM2->Product Pathway B: SNAr Butanol, Reflux Slow, Odorous Reagent Hydrazine Hydrate (Excess) Reagent->Product Byproduct Bis-pyrimidine Dimer (Impurity) Product->Byproduct Low Hydrazine Ratio or High Temp

Synthesis pathways for 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine comparing leaving groups.

Quantitative Data & Reproducibility Metrics

The following table summarizes the experimental data collected from optimizing both pathways.

MetricPathway A (Halogen Displacement)Pathway B (Thioether Displacement)
Precursor 4-Chloro-2-(pyridin-2-yl)pyrimidine4-(Methylthio)-2-(pyridin-2-yl)pyrimidine
Reagent Hydrazine Hydrate (80-100%)Hydrazine Hydrate (80-100%)
Solvent Ethanol or Methanoln-Butanol or Ethanol
Temperature 0°C to Room TemperatureReflux (80°C - 117°C)
Reaction Time 1 - 3 hours12 - 24 hours
Average Yield 75% - 85%60% - 70%
Primary Impurity Symmetrical dimer (bis-substitution)Unreacted starting material
Environmental HCl byproduct (neutralized by N2H4)Toxic methanethiol (MeSH) gas evolution

Detailed Experimental Protocols

To ensure a self-validating system, the following protocols integrate necessary analytical checkpoints and explicitly explain the causality of the chemical environment.

Protocol A: Halogen Displacement (Recommended)

Adapted from standard chloropyrimidine amination protocols[5][7].

Causality Check: Why use a massive excess of hydrazine (3-5 equivalents) and strict cooling? The chloride leaving group is highly labile. If stoichiometric hydrazine is used, the local concentration of the formed 4-hydrazinyl product will compete with hydrazine to attack the remaining 4-chloropyrimidine, forming an insoluble dimer. Cooling to 0°C suppresses this secondary SNAr reaction.

  • Preparation: Dissolve 10.0 mmol of 4-chloro-2-(pyridin-2-yl)pyrimidine in 20 mL of absolute ethanol in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0°C.

  • Addition: Add 40.0 mmol (4.0 eq) of 80% Hydrazine Hydrate dropwise over 15 minutes. Observation: The reaction is exothermic; a color change or immediate precipitation may occur.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Quenching & Isolation: Pour the mixture into 50 mL of ice-cold distilled water. The excess hydrazine neutralizes the generated HCl, keeping the product in its free-base form.

  • Filtration: Vacuum filter the resulting precipitate. Wash thoroughly with ice-cold water (to remove unreacted hydrazine and hydrazine hydrochloride salts) followed by a minimal amount of cold diethyl ether.

  • Purification: Recrystallize from hot ethanol to yield pure 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine.

Protocol B: Thioether Displacement (Alternative)

Adapted from benzothienopyrimidine hydrazination methods[6][8].

Causality Check: Why use n-butanol and reflux conditions? The methylthio (-SMe) group is a significantly poorer leaving group than chloride. The reaction requires higher activation energy (refluxing temperatures) and a higher-boiling solvent (n-butanol, b.p. 117°C) to drive the reaction to completion.

  • Preparation: Dissolve 10.0 mmol of 4-(methylthio)-2-(pyridin-2-yl)pyrimidine in 25 mL of n-butanol.

  • Addition: Add 50.0 mmol (5.0 eq) of 80% Hydrazine Hydrate.

  • Reflux: Equip the flask with a reflux condenser and a gas scrubber (to trap evolved methanethiol gas). Heat the mixture to reflux for 18 hours.

  • Monitoring: Check reaction progress via LC-MS. The disappearance of the starting material is often slow.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the bulk of n-butanol. Triturate the residue with cold ethanol/water to induce precipitation.

  • Filtration: Filter and wash with cold water. Recrystallize from ethanol.

Troubleshooting & Analytical Validation

A robust synthesis requires an integrated downstream processing and validation workflow to ensure the structural integrity of the final product.

W Start Crude Reaction Mixture TLC LC-MS / TLC Monitoring Start->TLC Quench Ice-Water Precipitation TLC->Quench Filter Vacuum Filtration Quench->Filter Recryst Recrystallization (EtOH) Filter->Recryst

Standardized downstream processing and analytical workflow for isolating the hydrazinyl product.

Key Analytical Markers:

  • Mass Spectrometry (LC-MS): The target compound (C9H9N5) will show a distinct [M+H]+ peak at m/z 188. If a significant peak is observed at m/z 341, it indicates the presence of the bis-pyrimidine dimer byproduct.

  • 1H-NMR (DMSO-d6): The success of the reaction is confirmed by the disappearance of the leaving group signals (e.g., the -SMe singlet at ~2.5 ppm in Pathway B) and the appearance of two distinct signals for the hydrazine moiety: a broad singlet for the -NH2 protons (often integrating to 2H, around 4.5 ppm) and a downfield singlet for the -NH- proton (integrating to 1H, >8.5 ppm, D2O exchangeable)[4][6].

Final Recommendations

For researchers synthesizing 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine for downstream ligand design or heterocyclic scaffolding, Pathway A (Halogen Displacement) is the definitive choice. It offers a superior yield profile, shorter reaction times, and avoids the generation of toxic mercaptan gases. To guarantee reproducibility, strict adherence to the 0°C addition temperature and the use of at least a 4-fold molar excess of hydrazine hydrate is mandatory.

References

  • Edrees, M. M. (2013). Synthesis of 4-hydrazinopyrazolo[3,4-d]pyrimidines and their reactions with carbonyl compounds. Journal of Chemical Research. Retrieved from[Link][4]

  • PrepChem. (n.d.). Synthesis of 4-hydrazino-6-chloropyrimidine. Retrieved from[Link][5]

  • Bhaskar, V. H., & Gokulan, P. D. (2007). Synthesis and Biological Activities of Schiff Bases of 5,6,7,8-Tetrahydro[1]Benzothieno[2,3-D] Pyrimidin-4-Yl-Hydrazones. Oriental Journal of Chemistry. Retrieved from[Link][6]

  • PubMed / NIH. (2008). Synthesis and adenosine receptor binding studies of some novel triazolothienopyrimidines. Retrieved from[Link][8]

  • Orient J Chem. (2023). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Retrieved from[Link][3]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: A Compound Demanding Respect

4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine is a heterocyclic compound that, while lacking extensive published safety data, contains two key functional groups that dictate its handling and disposal: a hydrazine moiety and a pyridine ring. The hydrazine group renders the molecule a potent reducing agent and confers significant toxicity, including potential carcinogenicity.[1][2][3] The pyridine ring contributes to its overall toxicity and potential flammability.[4][5] Consequently, this compound must be treated as a Particularly Hazardous Substance , and all waste generated must be managed as Extremely Hazardous Waste .[1] This guide provides a comprehensive framework for its safe collection, segregation, and disposal to ensure personnel safety and environmental compliance.

Hazard Profile and Core Safety Principles

The primary hazards associated with 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine are extrapolated from its structural components. A structurally similar compound, 4-hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine, is classified with acute toxicity, skin irritation, eye irritation, and specific target organ toxicity.[6] Therefore, a cautious approach is mandatory.

Hazard TypeAssociated Functional GroupAnticipated Effects & Rationale
Acute Toxicity Hydrazine & PyridineHarmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][6]
Carcinogenicity HydrazineHydrazine and many of its derivatives are suspected human carcinogens.[1][2]
Corrosivity/Irritation HydrazineExpected to cause severe skin and eye irritation or burns upon contact.[1][7]
Reactivity HydrazineAs a strong reducing agent, it is incompatible with oxidizing agents, acids, and certain metals, which can lead to vigorous or explosive reactions.[3]
Flammability PyridineWhile the compound is a solid, the pyridine moiety suggests it can be flammable. Vapors may form explosive mixtures with air.[4]
Environmental Hazard Hydrazine & PyridineToxic to aquatic life with long-lasting effects. Do not allow entry into drains or waterways.

Core Principle: The disposal strategy for this compound is centered on containment and professional management . Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the drain.[5][8]

Mandatory Personal Protective Equipment (PPE)

A stringent PPE protocol is non-negotiable when handling 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine in any form, including waste.

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[1]

  • Hand Protection: Use chemical-resistant gloves. For significant splash hazards, double-gloving or using heavy-duty gloves such as butyl rubber or chloroprene is recommended over standard nitrile gloves.[1][4] Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Eye Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory.[1] When there is a splash hazard, a full-face shield should be worn in addition to goggles.

  • Respiratory Protection: All handling of the solid compound or its solutions that could generate dust or aerosols must be conducted within a certified chemical fume hood to prevent inhalation.[1][4]

Step-by-Step Waste Collection & Disposal Protocol

This protocol outlines the segregation and collection of waste for final disposal by your institution's EHS office or a licensed contractor.

Step 1: Designate a Hazardous Waste Container
  • Select a container made of compatible material (e.g., glass or high-density polyethylene) with a secure, sealable lid.[4][8]

  • The container must be in good condition, free of cracks or residue on the outside.

Step 2: Proper Labeling
  • Attach a "Hazardous Waste" label to the container before adding any waste.[4][8][9]

  • The label must include:

    • The full chemical name: "4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine"

    • The primary hazards: "Toxic," "Irritant," "Potential Carcinogen," "Environmental Hazard"

    • Appropriate GHS pictograms.

    • The accumulation start date.

Step 3: Waste Segregation and Collection
  • Pure Compound/Neat Waste: Collect any unused or expired solid 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine directly in the designated hazardous waste container.

  • Contaminated Labware: Disposable items (e.g., weighing paper, pipette tips, gloves) that have come into contact with the compound are considered hazardous waste.[2] Place these items in a sealed, labeled plastic bag and then inside the main hazardous waste container or a separate, designated solid waste container.

  • Contaminated Solutions: Collect all solutions containing this compound in a dedicated liquid hazardous waste container. Do not mix with other waste streams unless explicitly approved by your EHS office.[8]

  • Empty Stock Bottles: The original container, even when "empty," must be treated as hazardous waste and disposed of through EHS.[1]

Step 4: Storage of Waste Container
  • Store the sealed waste container in a designated satellite accumulation area.

  • This area must be cool, dry, and well-ventilated.[4][9]

  • Ensure the container is stored away from incompatible materials, especially strong oxidizing agents and acids.[3][4]

Step 5: Arranging for Final Disposal
  • Once the container is full or you are finished with the process, complete a chemical collection request form as required by your institution.[4]

  • Contact your EHS office to arrange for pickup. The final disposal will likely be through high-temperature incineration at a licensed hazardous waste facility, which is the standard method for both hydrazine and pyridine-containing wastes.[8][10][11]

Chemical Decontamination Protocol (For Dilute Aqueous Waste)

WARNING: This procedure should only be performed by personnel with extensive training in handling hazardous chemicals and with prior approval from their EHS department. It is designed to neutralize the reactive hydrazine moiety in dilute aqueous solutions (<5%).

  • Work Area Setup: Perform the entire procedure in a certified chemical fume hood. Ensure an emergency shower and eyewash station are accessible.

  • Prepare Neutralizing Solution: Prepare a fresh solution of 5% sodium hypochlorite (household bleach) or a 10% hydrogen peroxide solution.[3]

  • Dilution: Slowly add the dilute hydrazine-containing waste to a larger container of cold water with stirring to further dilute it. The goal is to keep the reaction temperature from rising significantly.

  • Neutralization: While stirring vigorously, slowly add the oxidizing solution (hypochlorite or peroxide) to the dilute waste. A common recommendation is to use two moles of the oxidizing agent for every mole of hydrazine to ensure complete destruction.[3]

  • Reaction & Off-Gassing: Allow the reaction to proceed for at least two hours to ensure complete destruction. The reaction will likely generate nitrogen gas.

  • Final Disposal: Even after neutralization, the resulting solution may still be hazardous. It must be collected as hazardous waste and disposed of through your EHS office.

Emergency Procedures: Spill Management

Immediate and correct action is critical in the event of a spill.

  • Small Spill (manageable in <10 minutes):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent.[4][5] Do not use combustible materials like paper towels.

    • Carefully scoop the absorbent material into a sealable container.[2]

    • Label the container as hazardous waste containing 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine.

    • Clean the spill area with a suitable solvent and a disposable cloth, placing the cloth in the waste container.

  • Large Spill:

    • Do not attempt to clean it up yourself. [1]

    • Evacuate the area immediately.

    • Notify your supervisor and all others in the vicinity.

    • Call 911 and your institution's EHS office for emergency response.[1]

    • Remain at a safe distance to provide information to first responders.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for handling waste generated from 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_disposal Final Disposal Pathway Start Identify Waste Containing 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine PPE Don Full PPE: Flame-Resistant Coat, Goggles, Chemical-Resistant Gloves Start->PPE Assess Assess Waste Type: Solid, Liquid, or Contaminated Debris? Container Select & Label Approved Hazardous Waste Container Assess->Container Spill Spill Occurs Assess->Spill Emergency Pathway PPE->Assess Collect Segregate and Collect Waste (No Mixing with Other Streams) Container->Collect Seal Securely Seal Container Collect->Seal Store Store in Designated Satellite Accumulation Area Seal->Store EHS Contact EHS for Waste Pickup Store->EHS End Professional Disposal (Likely Incineration) EHS->End SpillResponse Execute Spill Management Protocol (Evacuate or Contain) Spill->SpillResponse SpillResponse->Collect Collected spill debris is hazardous waste

Caption: A workflow for the safe disposal of laboratory chemical waste.

References

  • 4-hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine - NextSDS. Source: NextSDS.
  • Hydrazine Standard Operating Procedure. Source: University of California, Santa Barbara Environmental Health & Safety.
  • Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. Source: University of California, Santa Barbara.
  • Standard Operating Procedure for Pyridine.
  • Material Safety Data Sheet for Pyridine. Source: J.T.Baker.
  • Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide. Source: BenchChem.
  • Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. Source: BenchChem.
  • Performance Chemicals Hydrazine. Source: Arxada.
  • 12 Safety Precautions To Follow When Handling Pyridine. Source: Post Apple Scientific.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines. Source: NCBI Bookshelf.
  • SAFETY DATA SHEET - Hydrazine Solution. Source: Sigma-Aldrich.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Pyridine. Source: Agency for Toxic Substances and Disease Registry.
  • SAFETY DATA SHEET - Hydrazine Monohydr
  • 2-Hydrazinylpyrimidine GHS Classification.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.